Methyl pentafluoropropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKJCPUVEMZGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059930 | |
| Record name | Methyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378-75-6 | |
| Record name | Methyl 2,2,3,3,3-pentafluoropropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl pentafluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl Pentafluoropropionate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Methyl Pentafluoropropionate for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a highly specialized fluorinated compound valued for its unique physicochemical properties and its role as a versatile building block in organic synthesis.[1] Its structure, characterized by a pentafluorinated ethyl group attached to a methyl ester, imparts increased chemical and thermal stability, making it a valuable reagent in the development of advanced materials, agrochemicals, and particularly, pharmaceuticals.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectral data, and applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a colorless to nearly colorless clear liquid.[1] A summary of its key chemical and physical properties is presented in Table 1 for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃F₅O₂ | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| CAS Number | 378-75-6 | [1] |
| IUPAC Name | methyl 2,2,3,3,3-pentafluoropropanoate | [2][3] |
| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester, Perfluoropropionic acid methyl ester | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 59-60 °C | [2] |
| Density | 1.393 g/cm³ at 20 °C | [2] |
| Refractive Index (n20D) | 1.29 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer-Speier esterification of pentafluoropropionic acid with methanol in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.
General Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Pentafluoropropionic acid
-
Anhydrous methanol (large excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine pentafluoropropionic acid and a large excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess methanol under reduced pressure.
-
Purify the resulting crude this compound by fractional distillation to obtain the pure product.
-
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of the expected spectral data is provided in Table 2.
| Spectroscopic Technique | Key Features |
| ¹H NMR | A singlet corresponding to the methyl protons (-OCH₃). |
| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the two carbons of the pentafluoroethyl group. |
| ¹⁹F NMR | Signals corresponding to the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling patterns. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching of the ester group, along with C-F and C-O stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and fragments corresponding to the pentafluoroethyl group. |
Applications in Drug Development
This compound serves as a crucial building block in medicinal chemistry, primarily for the introduction of the pentafluoropropionyl moiety or related fluorinated fragments into drug candidates.[1] The incorporation of fluorine into organic molecules can significantly modulate their biological properties.
The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms or fluorine-containing groups into a drug molecule can lead to several beneficial effects, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.
-
Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution characteristics.
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity.
Utility of this compound as a Building Block
This compound is a versatile reagent that can be used in various synthetic transformations to introduce the pentafluoropropionyl group. This can be achieved through reactions such as:
-
Amidation: Reaction with primary or secondary amines to form the corresponding pentafluoropropionamides.
-
Transesterification: Reaction with other alcohols to form different pentafluoropropionate esters.
-
Reduction: Reduction of the ester functionality to the corresponding alcohol.
-
Grignard and Organolithium Reactions: Addition of nucleophiles to the carbonyl group to form tertiary alcohols.
The following diagram illustrates the logical relationship of how this compound acts as a building block to introduce fluorinated moieties into potential drug candidates.
Caption: Use of this compound as a fluorinated building block.
Safety and Handling
This compound is a flammable liquid and an irritant. It is important to handle this compound with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the fields of materials science, agrochemicals, and pharmaceuticals. Its ability to introduce a pentafluorinated moiety into molecules allows for the strategic modification of chemical and biological properties. For researchers and professionals in drug development, understanding the properties and reactivity of this compound is key to leveraging the benefits of fluorination in the design of novel and improved therapeutic agents.
References
An In-depth Technical Guide to the Chemical Properties of Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluoropropionate (MFP), with the CAS number 378-75-6, is a fluorinated ester that serves as a valuable building block in organic synthesis.[1] Its unique physicochemical properties, imparted by the presence of the pentafluoroethyl group, make it a significant reagent in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and key spectral data for its characterization.
Chemical and Physical Properties
This compound is a colorless liquid with a molecular formula of C4H3F5O2 and a molecular weight of 178.06 g/mol .[1] It is characterized by its high flammability and is known to be an irritant to the skin and eyes.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C4H3F5O2 | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| CAS Number | 378-75-6 | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 59-60 °C | [2] |
| Density | 1.393 g/mL at 20 °C | [2] |
| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester | [1] |
| InChI Key | JMKJCPUVEMZGEC-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C(F)(F)C(F)(F)F | [1] |
Experimental Protocols
While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, a representative procedure can be outlined based on the well-established Fischer esterification of pentafluoropropionic acid with methanol.
Representative Synthesis of this compound
Reaction:
CF3CF2COOH + CH3OH ⇌ CF3CF2COOCH3 + H2O
Materials:
-
Pentafluoropropionic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentafluoropropionic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Add boiling chips and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude this compound can be purified by fractional distillation to yield the pure product.
Equipment:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Add the crude this compound and boiling chips to the distillation flask.
-
Heat the flask gently to distill the product. Collect the fraction that distills at the boiling point of this compound (59-60 °C).
Spectroscopic Data
The following tables summarize the key spectral data for the characterization of this compound.
NMR Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H NMR | ~3.9 | s | - | -OCH₃ |
| ¹³C NMR | ~160 | t | J(C,F) ≈ 30 | C=O |
| ~117 | tq | J(C,F) ≈ 285, J(C,F) ≈ 35 | -CF₂- | |
| ~107 | qt | J(C,F) ≈ 260, J(C,F) ≈ 40 | -CF₃ | |
| ~54 | s | - | -OCH₃ | |
| ¹⁹F NMR | ~-81 | t | J(F,F) ≈ 9 | -CF₃ |
| ~-122 | q | J(F,F) ≈ 9 | -CF₂- |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The data presented here are approximate values based on typical spectra of fluorinated esters.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch |
| ~1300-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M+) at m/z = 178. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and cleavage of the C-C bond, leading to fragments such as [CF₃CF₂CO]⁺ (m/z = 147) and [CF₃CF₂]⁺ (m/z = 119).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
Applications in Research and Development
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the pentafluoroethyl group into molecules. This moiety can significantly alter the biological and physical properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[4][5] Consequently, this compound finds applications in:
-
Pharmaceuticals: As a building block for the synthesis of novel drug candidates with enhanced pharmacokinetic profiles.[4]
-
Agrochemicals: In the development of new pesticides and herbicides with improved efficacy.
-
Materials Science: For the preparation of fluorinated polymers and surfactants with unique properties such as thermal stability and chemical resistance.[5]
Safety Information
This compound is a highly flammable liquid and vapor.[1] It causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and characterization of this compound. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important fluorinated building block. The unique properties of this compound continue to make it a compound of significant interest in various fields of chemical research and development.
References
- 1. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 378-75-6 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. researchgate.net [researchgate.net]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Methyl Pentafluoropropionate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Chemical Identity, Properties, Synthesis, and Applications as a Fluorinated Building Block
Introduction
Methyl pentafluoropropionate is a fluorinated ester that serves as a valuable building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons like this compound highly sought after in drug design and materials science.[1][2] This technical guide provides a comprehensive overview of this compound, including its nomenclature, physical and chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.
IUPAC Name and Synonyms
The unambiguous identification of a chemical compound is crucial for scientific communication. The standardized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is methyl 2,2,3,3,3-pentafluoropropanoate .[3][4][5][6]
Due to its widespread use in various scientific and commercial contexts, this compound is also known by several synonyms. These alternative names are frequently encountered in chemical catalogs, databases, and scientific literature.
Common Synonyms:
-
Methyl perfluoropropionate[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C4H3F5O2 | [6] |
| Molecular Weight | 178.06 g/mol | [5][6] |
| CAS Number | 378-75-6 | [3] |
| Appearance | Colorless liquid | |
| Boiling Point | 59-61.5 °C | [3][4][6] |
| Density | 1.393 g/cm³ at 20 °C | [3][4][6] |
| InChI | 1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | [3] |
| InChIKey | JMKJCPUVEMZGEC-UHFFFAOYSA-N | [3] |
| Canonical SMILES | COC(=O)C(F)(F)C(F)(F)F | [4][6] |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
The most common and straightforward method for synthesizing this compound is the Fischer esterification of pentafluoropropionic acid with methanol, using a strong acid as a catalyst.[7][8][9] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[8]
Materials and Reagents:
-
Pentafluoropropionic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine pentafluoropropionic acid and an excess of anhydrous methanol (typically 3-5 equivalents).
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the carboxylic acid).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether) and water.
-
Shake the funnel gently and allow the layers to separate.
-
Extract the aqueous layer with the organic solvent two more times.
-
Combine the organic layers and wash them with brine.
-
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation to yield the final, high-purity this compound.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of a wide range of fluorinated organic molecules. Its utility stems from the presence of the pentafluoropropyl group, which can be incorporated into larger molecules to enhance their biological activity and physicochemical properties.
In the pharmaceutical industry, the introduction of fluorine-containing moieties is a common strategy in drug design to improve metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity.[1][2] this compound serves as a readily available source for the pentafluoropropionyl group, which can be introduced into drug candidates.
Similarly, in the agrochemical sector, the development of new pesticides and herbicides often involves the synthesis of fluorinated compounds to enhance their efficacy and environmental persistence. This compound can be used as a starting material for the synthesis of these active ingredients.
Visualizations
Synthesis and Application Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use as a building block in the development of more complex molecules.
Caption: A workflow diagram illustrating the synthesis of this compound via Fischer esterification and its subsequent utilization as a building block for creating bioactive molecules.
Logical Relationship in Fischer Esterification
The following diagram outlines the key logical steps and components involved in the Fischer esterification process for synthesizing this compound.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. cerritos.edu [cerritos.edu]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the Synthesis and Discovery of Methyl 2,2,3,3,3-pentafluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 2,2,3,3,3-pentafluoropropanoate, a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its chemical and physical properties, provides a probable synthesis protocol based on established chemical principles, and includes key analytical data for its characterization. Furthermore, a workflow illustrating its potential application in drug discovery is presented.
Compound Profile
Methyl 2,2,3,3,3-pentafluoropropanoate is a fluorinated ester with the chemical formula C₄H₃F₅O₂.[1][2] It is also known by several synonyms, including methyl pentafluoropropionate and pentafluoropropionic acid methyl ester.[3][4] The presence of five fluorine atoms significantly influences its chemical and physical properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. This compound is classified as a per- and polyfluoroalkyl substance (PFAS).[3]
Table 1: Physicochemical Properties of Methyl 2,2,3,3,3-pentafluoropropanoate
| Property | Value | Source |
| CAS Number | 378-75-6 | [1][3][4] |
| Molecular Formula | C₄H₃F₅O₂ | [1][2] |
| Molecular Weight | 178.06 g/mol | [2][3] |
| IUPAC Name | methyl 2,2,3,3,3-pentafluoropropanoate | [3] |
| Boiling Point | 59-60 °C | [5] |
| Density | 1.393 g/cm³ at 20 °C | [5] |
Discovery and Historical Context
Synthesis Protocol
The most probable and industrially scalable method for the synthesis of methyl 2,2,3,3,3-pentafluoropropanoate is the Fischer esterification of 2,2,3,3,3-pentafluoropropanoic acid with methanol, using a strong acid catalyst. While a specific detailed protocol for this exact transformation is not publicly available, a general procedure can be outlined based on established methods for the esterification of fluorinated carboxylic acids.
Reaction Principle
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used, and/or the water formed during the reaction is removed.
General Experimental Protocol
Materials:
-
2,2,3,3,3-pentafluoropropanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or another suitable acid catalyst, such as tungstic acid)[6]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Dichloromethane or diethyl ether (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,2,3,3,3-pentafluoropropanoic acid and an excess of anhydrous methanol (typically 5-10 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 60-100 °C) and maintain the reaction for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as dichloromethane or diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to obtain pure methyl 2,2,3,3,3-pentafluoropropanoate.
Expected Yield: While a specific yield for this reaction is not documented, similar esterifications of fluorinated carboxylic acids can achieve yields ranging from moderate to high, potentially in the range of 80-90% depending on the optimization of reaction conditions.[6]
Analytical Data for Characterization
Accurate characterization of the synthesized methyl 2,2,3,3,3-pentafluoropropanoate is crucial for its use in further research and development. The following table summarizes the expected analytical data.
Table 2: Spectroscopic Data for Methyl 2,2,3,3,3-pentafluoropropanoate
| Analytical Technique | Expected Data |
| ¹H NMR | A singlet for the methyl protons (CH₃) is expected. The chemical shift will be influenced by the electronegative ester group and the pentafluoroethyl moiety. A typical chemical shift for a methyl ester is around 3.7-4.0 ppm.[7][8][9][10] |
| ¹³C NMR | Three signals are expected: one for the methyl carbon (CH₃), one for the carbonyl carbon (C=O), and one for the quaternary carbon of the pentafluoroethyl group (CF₂-CF₃). The chemical shifts will be significantly influenced by the fluorine atoms. The carbonyl carbon is typically in the 160-180 ppm range, while the methyl carbon is around 50-60 ppm.[11][12] |
| ¹⁹F NMR | Two signals are expected for the two different fluorine environments: a triplet for the -CF₃ group and a quartet for the -CF₂- group, due to F-F coupling. The chemical shifts for fluorinated aliphatic compounds typically appear in the range of -70 to -130 ppm for CF₃ and -110 to -130 ppm for CF₂ relative to CFCl₃.[13][14][15][16] |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1750-1735 cm⁻¹. C-O stretching bands will also be present. An ATR-IR spectrum is available on PubChem.[3][17] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 178. Fragmentation patterns will include the loss of the methoxy group (-OCH₃) and cleavage of the C-C bond. A mass spectrum is available on the NIST WebBook.[4] |
Role in Drug Discovery and Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[18] The pentafluoropropionyl moiety, introduced via reagents like methyl 2,2,3,3,3-pentafluoropropanoate, can serve as a valuable building block in the synthesis of novel bioactive molecules.
Workflow for Incorporating the Pentafluoropropionyl Moiety into a Drug Candidate
The following diagram illustrates a generalized workflow for utilizing methyl 2,2,3,3,3-pentafluoropropanoate or its derivatives in a drug discovery program.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]
- 5. This compound | 378-75-6 [sigmaaldrich.com]
- 6. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google Patents [patents.google.com]
- 7. This compound(378-75-6) IR Spectrum [m.chemicalbook.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. rsc.org [rsc.org]
- 15. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. researchgate.net [researchgate.net]
- 18. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of methyl pentafluoropropionate, with a particular focus on its boiling point. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize or are investigating the applications of this fluorinated compound.
Introduction
This compound (CAS No. 378-75-6) is a fluorinated ester that is finding increasing utility in various scientific and industrial fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique properties, imparted by the presence of five fluorine atoms, make it a valuable building block and solvent in organic synthesis.[1][2] Understanding its physical characteristics is paramount for its effective handling, application, and the design of processes in which it is a key component.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data has been compiled from various reputable sources to provide a comprehensive overview for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C4H3F5O2 | [1][3] |
| Molecular Weight | 178.06 g/mol | [1][3] |
| Boiling Point | 59-61.5 °C | [1][4] |
| Density | 1.393 g/cm³ at 20 °C | [1][4] |
| Refractive Index | n20/D 1.29 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | ≥ 98% (GC) | [2] |
| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester | [2] |
| InChI | InChI=1S/C4H3F5O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3 | [1] |
| InChIKey | JMKJCPUVEMZGEC-UHFFFAOYSA-N | [1] |
| Canonical SMILES | O=C(OC)C(F)(F)C(F)(F)F | [1] |
In-Depth Focus: The Boiling Point of this compound
The boiling point of a liquid is a critical physical property that dictates its volatility and is a key parameter in its purification by distillation, as well as its application as a solvent. For this compound, the boiling point is consistently reported in the range of 59-61.5 °C at atmospheric pressure.[1][4]
The relatively low boiling point of this compound can be attributed to the interplay of its molecular structure and intermolecular forces. The presence of the highly electronegative fluorine atoms creates strong dipole-dipole interactions. However, the compact and symmetric nature of the pentafluoroethyl group can reduce the overall surface area available for van der Waals interactions, leading to a moderate boiling point compared to non-fluorinated esters of similar molecular weight.
The following diagram illustrates the relationship between the molecular structure of this compound and the intermolecular forces that govern its boiling point.
Experimental Protocols for Property Determination
The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are adapted from standard laboratory procedures and are suitable for a research setting.
Determination of Boiling Point (Micro-Boiling Point Method)
This method is suitable for small sample volumes and provides an accurate determination of the boiling point.
Materials and Equipment:
-
This compound sample
-
Thiele tube
-
High-boiling mineral oil
-
Thermometer (calibrated)
-
Capillary tubes (sealed at one end)
-
Small rubber band or wire
-
Heating source (Bunsen burner or hot plate)
-
Safety goggles and lab coat
Procedure:
-
Fill the Thiele tube with high-boiling mineral oil to a level just above the top of the side arm.
-
Attach a small test tube containing approximately 0.5 mL of this compound to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Place a capillary tube, with the sealed end up, into the sample in the test tube.
-
Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame or on a hot plate.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Record the temperature to the nearest 0.1 °C.
-
Repeat the determination to ensure accuracy.
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.
Materials and Equipment:
-
This compound sample
-
Pycnometer (e.g., 10 mL or 25 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer (calibrated)
-
Distilled water
-
Acetone
-
Safety goggles and lab coat
Procedure:
-
Clean the pycnometer thoroughly with distilled water and then rinse with acetone. Dry the pycnometer completely.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20.0 °C. Allow it to equilibrate for at least 30 minutes.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it. Record the mass (m2).
-
Empty the pycnometer, clean it with acetone, and dry it thoroughly.
-
Fill the pycnometer with the this compound sample and place it in the constant temperature water bath at 20.0 °C for 30 minutes.
-
Ensure the pycnometer is full, dry the exterior, and weigh it. Record the mass (m3).
-
Calculate the density of this compound using the following formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at 20.0 °C (The density of water at 20.0 °C is approximately 0.9982 g/cm³)
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a useful property for identification and purity assessment.
Materials and Equipment:
-
This compound sample
-
Abbe refractometer
-
Constant temperature water bath (if not integrated into the refractometer)
-
Dropper or pipette
-
Lens paper
-
Acetone or ethanol
-
Safety goggles and lab coat
Procedure:
-
Turn on the light source of the Abbe refractometer.
-
If the refractometer is not equipped with an internal temperature control, connect it to a constant temperature water bath set to 20.0 °C.
-
Clean the prism surfaces of the refractometer with a soft lens paper moistened with acetone or ethanol. Allow the prisms to dry completely.
-
Using a clean dropper, place a few drops of the this compound sample onto the surface of the measuring prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.
-
Turn the compensator knob to eliminate any color fringes and obtain a sharp, clear borderline between the light and dark areas.
-
Adjust the measurement knob until the borderline is centered on the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Clean the prisms thoroughly after the measurement.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, with a special emphasis on its boiling point and the experimental methods for its determination. The data and protocols presented herein are intended to equip researchers, scientists, and drug development professionals with the essential information required for the safe and effective use of this versatile fluorinated compound in their work. The provided diagram illustrates the fundamental principles governing its boiling point, offering a deeper understanding of its behavior.
References
A Technical Guide to the Spectroscopic Data of Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for methyl pentafluoropropionate (C₄H₃F₅O₂), a compound of interest in various chemical and pharmaceutical research fields. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₄H₃F₅O₂, and its molecular weight is 178.06 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits a single resonance corresponding to the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.9 | Singlet | 3H | -OCH₃ |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 54.1 | -OCH₃ |
| 108.0 (triplet) | -CF₂- |
| 117.8 (quartet) | -CF₃ |
| 158.2 (triplet) | C=O |
¹⁹F NMR Data
¹⁹F NMR is particularly informative for fluorinated compounds, offering a wide chemical shift range and sensitivity.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -81.2 | Triplet | 10.2 | -CF₃ |
| -120.1 | Quartet | 10.2 | -CF₂- |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group and carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1780 | Strong | C=O stretch |
| 1330 | Strong | C-F stretch |
| 1230 | Strong | C-F stretch |
| 1130 | Strong | C-O stretch |
| 1020 | Medium | C-C stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is presented below.[1][2][3][4][5]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 178 | 5 | [M]⁺ |
| 159 | 20 | [M - F]⁺ |
| 147 | 100 | [M - OCH₃]⁺ |
| 119 | 80 | [C₂F₅]⁺ |
| 69 | 95 | [CF₃]⁺ |
| 59 | 40 | [COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 64-256
-
Reference: External CFCl₃ (δ = 0.00 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to acquire the spectrum.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean KBr plates was acquired prior to the sample scan and was automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for volatile organic compounds.
Instrumentation: A GC-quadrupole mass spectrometer operating in electron ionization (EI) mode was used.
Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 1 scan/second
-
Source Temperature: 230 °C
-
GC Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/minute.
Visualizations
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
Thermodynamic properties of Methyl pentafluoropropionate
An In-depth Technical Guide on the Thermodynamic Properties of Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₄H₃F₅O₂) is a fluorinated ester of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. Its unique physicochemical properties, largely influenced by the presence of fluorine atoms, necessitate a thorough understanding of its thermodynamic characteristics. This technical guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.
Physicochemical Properties
Before delving into the thermodynamic properties, a summary of the key physicochemical identifiers and properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₃F₅O₂ | [1] |
| Molecular Weight | 178.0574 g/mol | [1] |
| CAS Registry Number | 378-75-6 | [1] |
| Boiling Point | 60.0 - 61.5 °C | [2] |
| Density | 1.393 g/cm³ | [2] |
Thermodynamic Data
The thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, phase transitions, and energy transfer processes. The experimentally determined thermodynamic data for this compound are summarized in Table 2.
Table 2: Thermodynamic Properties of this compound
| Thermodynamic Property | Symbol | Value (kJ/mol) | Phase | Reference |
| Standard Enthalpy of Formation | ΔfH° | -1061.9 | Liquid | [1] |
| Enthalpy of Vaporization | ΔvapH° | 35.0 | Liquid to Gas | [1] |
| Heat Capacity (Cp) | Cp | Data not available |
Experimental Protocols
The determination of the thermodynamic properties listed above requires precise and specialized experimental techniques. The following sections describe the general methodologies employed for these measurements.
Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation of organofluorine compounds like this compound is typically determined using combustion calorimetry, specifically with a rotating-bomb calorimeter.[3] This method is considered one of the most reliable for obtaining accurate thermochemical data for fluorinated compounds.[4]
General Workflow:
-
Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container, often made of polyester or a similar material with a known heat of combustion.
-
Bomb Assembly: The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb." A small amount of water is typically added to the bomb to ensure that the combustion products, particularly hydrogen fluoride (HF), dissolve to form an aqueous solution.[4] A fuse wire is connected to an ignition system.
-
Combustion: The bomb is filled with high-pressure oxygen (around 3 MPa) and submerged in a known volume of water in a calorimeter.[4] The sample is then ignited. The rotation of the bomb during and after combustion ensures a complete reaction and uniform dissolution of the gaseous products.
-
Temperature Measurement: The temperature change of the water in the calorimeter is meticulously measured with high-precision thermometers.
-
Data Analysis: The heat released during the combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the container and fuse wire, and for the formation of other side products. The standard enthalpy of formation is then derived from the corrected heat of combustion using Hess's law.
Enthalpy of Vaporization: Ebullioscopic and Thermogravimetric Methods
The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures. Common techniques for measuring the vapor pressure of esters include ebullioscopic methods and thermogravimetric analysis (TGA).[5]
-
Ebullioscopic Method: This is a direct method that involves measuring the boiling point of the liquid at various controlled pressures.[5] The relationship between vapor pressure and temperature is then used to calculate the enthalpy of vaporization using the Clausius-Clapeyron equation.
-
Thermogravimetric Analysis (TGA): TGA is an indirect method where the mass of a sample is measured over time as the temperature changes. The rate of mass loss due to evaporation is related to the vapor pressure.[6] This technique is particularly useful for a rapid screening of materials.[5]
Significance and Applications
The thermodynamic properties of this compound are essential for:
-
Reaction Engineering: Predicting the heat flow in chemical reactions involving this compound, which is critical for process design, safety, and optimization.
-
Phase Equilibrium Calculations: Modeling and predicting the behavior of mixtures containing this compound, which is important in separation processes and formulation development.
-
Drug Development: Understanding the stability and solubility of active pharmaceutical ingredients (APIs) where this or similar fluorinated esters might be used as intermediates or in formulations. The thermal stability of such compounds can be a crucial factor.[7]
Conclusion
This technical guide has summarized the key available thermodynamic properties of this compound, namely its standard enthalpy of formation and enthalpy of vaporization. While experimental data for heat capacity is currently lacking in the public domain, the provided methodologies for determining these and other thermodynamic parameters offer a solid foundation for researchers. The continued investigation into the thermodynamic behavior of fluorinated compounds like this compound will undoubtedly contribute to advancements in the fields of chemical synthesis, materials science, and pharmaceutical development.
References
- 1. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Versatile Fluorinated Building Block: A Technical Guide to Methyl Pentafluoropropionate Applications
For Researchers, Scientists, and Drug Development Professionals
Methyl pentafluoropropionate (MPFP) is emerging as a crucial fluorinated building block in the synthesis of a wide array of functional molecules. Its unique physicochemical properties, stemming from the presence of the pentafluoropropyl group, make it a valuable reagent in the development of pharmaceuticals, agrochemicals, advanced polymers, and specialty surfactants. This technical guide provides an in-depth review of the key literature on the applications of this compound, focusing on its role in organic synthesis, polymer chemistry, and materials science.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. Key properties are summarized below.
| Property | Value | References |
| Molecular Formula | C4H3F5O2 | [1][2] |
| Molecular Weight | 178.06 g/mol | [1][2][3] |
| Boiling Point | 60-61.5 °C | [2] |
| Density | 1.393 g/cm³ | [2] |
| CAS Number | 378-75-6 | [1][2] |
Applications in the Synthesis of Bioactive Molecules
The electron-withdrawing nature of the pentafluoroethyl group in this compound makes the carbonyl group highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of various bioactive molecules, particularly fluorinated heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.
Synthesis of Trifluoromethyl-Containing Pyrazoles
Trifluoromethyl-substituted pyrazoles are a significant class of compounds in the agrochemical and pharmaceutical industries, known for their herbicidal, insecticidal, and medicinal properties.[4][5][6][7][8] While direct experimental evidence for the use of this compound in the synthesis of these specific pyrazoles is not yet widely published in readily accessible literature, its potential as a precursor for introducing the trifluoromethyl group is significant. A general synthetic pathway can be envisioned where this compound reacts with a hydrazine derivative in a condensation reaction to form the pyrazole core.
Hypothetical Experimental Workflow: Synthesis of a Trifluoromethyl Pyrazole Derivative
Caption: General workflow for the synthesis of trifluoromethyl pyrazoles.
Role in the Development of Advanced Materials
This compound serves as a valuable monomer or precursor in the synthesis of fluorinated polymers and surfactants, imparting unique properties such as thermal stability, chemical resistance, and low surface energy.
Fluorinated Surfactants
Fluorinated surfactants exhibit exceptional surface activity and are utilized in a variety of applications, including as emulsifiers, foaming agents, and in oil recovery.[9][10][11][12] The synthesis of these surfactants can involve the reaction of this compound with various hydrophilic head groups. For instance, reaction with a suitable amine followed by quaternization can lead to the formation of cationic fluorinated surfactants.
General Synthesis Pathway for a Cationic Fluorinated Surfactant
Caption: Synthesis of a cationic fluorinated surfactant from this compound.
This compound as a Specialty Solvent
The unique properties of this compound, including its polarity and low viscosity, suggest its potential as a specialty solvent in organic reactions and polymer chemistry.[13][14] Its fluorinated nature can lead to different solubility profiles and reaction kinetics compared to conventional hydrocarbon-based solvents.
While comprehensive studies detailing its solvent effects are still emerging, its physical properties provide a basis for its exploration in various applications.
| Solvent Property | Value | References |
| Viscosity | Data not readily available | [13] |
| Solubility in Water | Data not readily available | [15] |
Future Outlook
This compound is a promising and versatile building block for the synthesis of high-value fluorinated molecules. Further research into its reactivity and applications is expected to unveil novel synthetic methodologies and lead to the development of new pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. The exploration of its potential as a green and efficient solvent also presents an exciting avenue for future investigation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound in the chemical and life sciences industries is set to increase significantly.
References
- 1. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]
- 4. "Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal" by Emily P. Berkman [digitalcommons.butler.edu]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 8. Environment friendly synthesis of trifluoromethyl-festooned pyrazolo[1,5-a]pyrimidines with promising biological activi… [ouci.dntb.gov.ua]
- 9. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 20.210.105.67 [20.210.105.67]
- 11. Synthesis and Some Properties of Fluorinated Cationic Surfactants | CoLab [colab.ws]
- 12. Fluorinated surfactants : synthesis, properties, applications | Semantic Scholar [semanticscholar.org]
- 13. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids [accudynetest.com]
- 14. Properties of Solvents Used in Organic Chemistry [murov.info]
- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
A Technical Guide to Sourcing Methyl Pentafluoropropionate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides crucial technical information for sourcing Methyl pentafluoropropionate (CAS No. 378-75-6), a key building block in the synthesis of fluorinated compounds for pharmaceutical and agrochemical research. This document outlines commercially available sources, key chemical properties, and an exemplary experimental protocol.
Commercial Suppliers and Product Specifications
This compound is available from several reputable chemical suppliers catering to the research and development community. The following tables summarize the key quantitative data for easy comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 378-75-6[1][2][3][4][5] |
| Molecular Formula | C4H3F5O2[2][4][6] |
| Molecular Weight | 178.06 g/mol [2][4][6] |
| Purity | ≥98% (GC)[2] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 59-60 °C[4][5] |
| Density | 1.393 g/mL at 20 °C[4][5] |
| Refractive Index | n20/D 1.29[2] |
Table 2: Commercial Supplier Information for this compound
| Supplier | Available Quantities | Purity | Price (USD) | Notes |
| TCI America | 5 g, 25 g | >98.0% (GC) | $29.40 (5g) | Available through Fisher Scientific. |
| Chem-Impex | 5 g, 25 g | ≥ 98% (GC) | $30.40 (5g), $104.70 (25g) | Offers product specification sheets and certificates of analysis.[1] |
| Matrix Scientific | 10 g, 100 g | 99% | $20.00 (10g), $57.00 (100g) | Indicates stock availability.[3] |
| Sigma-Aldrich | - | 99% | Contact for pricing | Provides access to safety data sheets and certificates of analysis.[5] |
| CP Lab Safety | 5 g | - | $113.61 (5g) | Sells TCI America product.[4] |
| Santa Cruz Biotechnology | - | - | Contact for pricing | For research use only.[6] |
| Guidechem | 1 g to 100 kg | 98% | Varies | Lists multiple suppliers, primarily from China.[5] |
| Pharma info source | - | - | Varies | Lists several Chinese suppliers.[3] |
Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocol: Catalytic Hydrogenation of this compound
This compound is a valuable precursor for the synthesis of other fluorinated molecules. One common application is its reduction to 2,2,3,3,3-pentafluoro-1-propanol, a useful solvent and building block. The following is a detailed protocol for this transformation.
Objective: To synthesize 2,2,3,3,3-pentafluoro-1-propanol via the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
1% Rhodium-on-alumina catalyst
-
High-pressure reaction kettle
-
Nitrogen gas
-
Hydrogen gas
Procedure:
-
Reactor Preparation: In a high-pressure reaction kettle, combine this compound and a 1% rhodium-on-alumina catalyst.
-
Inerting the Reactor: To ensure an oxygen-free environment, purge the reactor by repeatedly evacuating it and then filling it with nitrogen gas. Continue this process until the oxygen content within the reactor is below 100 ppm.
-
Reaction Conditions: Heat the sealed reactor to a temperature between 100-300 °C. While stirring the mixture, introduce hydrogen gas into the reactor.
-
Monitoring the Reaction: The progress of the reaction should be monitored. The hydrogenation is considered complete when the volume ratio of hydrogen to oxygen is greater than 0.05.
-
Reaction Quenching: Once the reaction is complete, cease the flow of hydrogen gas.
This protocol serves as a foundational method for the reduction of this compound.[2]
Applications in Research and Drug Development
This compound serves as a critical starting material in the synthesis of various fluorinated compounds. The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties, making them valuable in drug discovery and development.[7][8] Key applications include:
-
Synthesis of Fluorinated Intermediates: It is a building block for creating more complex fluorinated molecules used in pharmaceuticals and agrochemicals.[2]
-
Development of Novel Materials: Its unique properties contribute to the creation of specialty polymers and materials with enhanced thermal stability and chemical resistance.[2]
Workflow for Sourcing Research Chemicals
The process of selecting and procuring a chemical for research requires careful consideration of several factors. The following diagram illustrates a logical workflow for this process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 378-75-6 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
Molecular weight and formula of Methyl pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of Methyl pentafluoropropionate. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and agrochemical development.
Core Chemical and Physical Properties
This compound is a fluorinated ester characterized by its high stability and unique physicochemical properties, which make it a valuable building block in organic synthesis.
| Property | Value | Citation(s) |
| Molecular Formula | C4H3F5O2 | [1][2][3] |
| Molecular Weight | 178.06 g/mol | [1][3] |
| CAS Number | 378-75-6 | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [4] |
| Boiling Point | 59-60 °C | [5] |
| Density | 1.393 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.286 at 25 °C | [6] |
| IUPAC Name | methyl 2,2,3,3,3-pentafluoropropanoate | [7][8] |
| Synonyms | Methyl Perfluoropropionate, Pentafluoropropionic acid methyl ester | [4][9] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of pentafluoropropionic acid with methanol, utilizing an acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Pentafluoropropionic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable extraction solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluoropropionic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess methanol is typically removed under reduced pressure using a rotary evaporator.
-
Extraction: The residue is then dissolved in a suitable organic solvent, such as dichloromethane, and transferred to a separatory funnel. The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[10]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Toxicological Profile
Direct studies on the biological signaling pathways of this compound are limited. However, as a short-chain per- and polyfluoroalkyl substance (PFAS), its potential biological effects can be inferred from studies on structurally related compounds.
Toxicological Data
| Test Type | Species | Route of Administration | Dose | Citation(s) |
| LDLo (Lethal Dose Low) | Mouse | Intraperitoneal | 1000 mg/kg | [11] |
| LD50 (Lethal Dose, 50%) | Mouse | Oral | 7000 mg/kg | [11] |
Potential Biological Implications of Related Short-Chain PFAS
Research on other short-chain PFAS has indicated that these compounds can interact with biological systems, particularly in the liver. Studies have shown that some short-chain PFAS can modulate the expression of genes involved in xenobiotic and endogenous compound metabolism and transport.[12] For instance, effects have been observed on the expression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein, BCRP) and solute carrier (SLC) transporters such as SLCO1B3.[12] Furthermore, alterations in the expression of cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2B6, CYP2C19, and CYP1A2, have been reported.[12]
The introduction of fluorine into organic molecules can significantly alter their biological properties, including absorption, distribution, metabolism, and excretion.[13] These changes can be attributed to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which can block metabolic pathways.[13]
Logical Diagram of Potential Biological Interactions
Caption: Potential biological interactions of this compound.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The presence of the pentafluoropropyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[13] It is utilized in the production of fluorinated surfactants and polymers.[4]
Safety and Handling
This compound is a highly flammable liquid and vapor.[11] It causes skin and serious eye irritation.[11] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[11] It should be stored in a cool, dark, and well-ventilated place away from heat, sparks, and open flames.[11]
References
- 1. scbt.com [scbt.com]
- 2. This compound [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 378-75-6 [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound | 378-75-6 | TCI Deutschland GmbH [tcichemicals.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Effects of short-chain per- and polyfluoroalkyl substances (PFAS) on toxicologically relevant gene expression profiles in a liver-on-a-chip model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Enhanced GC-MS Analysis of Polar Molecules Using Methyl Pentafluoropropionate Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in biomedical and pharmaceutical research, such as amino acids, biogenic amines, and various drug metabolites, are polar and non-volatile. Chemical derivatization is a crucial sample preparation step to enhance the volatility and thermal stability of these analytes, making them amenable to GC-MS analysis.
This application note details the use of a two-step derivatization process involving methyl esterification followed by acylation with pentafluoropropionic anhydride (PFPA). This process forms methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which exhibit excellent chromatographic properties and produce characteristic mass spectra, enabling sensitive and reliable quantification. The fluorine-rich PFP group significantly increases the electronegativity of the molecule, which can enhance ionization efficiency.[1][2] This method is particularly valuable for the analysis of amino acids and biogenic amines in complex biological matrices.[1][2][3]
Principles of Derivatization
The derivatization process occurs in two sequential steps:
-
Esterification: The carboxyl groups (-COOH) of the analytes are converted to their corresponding methyl esters (-COOCH₃). This is typically achieved by heating the sample in the presence of an acidic methanol solution (e.g., 2 M HCl in methanol). This step neutralizes the acidic proton and reduces the polarity of the carboxyl group.[2][3]
-
Acylation: The primary and secondary amine (-NH₂, -NH) and hydroxyl (-OH) functional groups are acylated using pentafluoropropionic anhydride (PFPA). This reaction replaces the active hydrogens with a pentafluoropropionyl (PFP) group, further decreasing the polarity and increasing the volatility and thermal stability of the analyte.[3][4] The resulting Me-PFP derivatives are highly fluorinated, which can improve chromatographic separation and detection sensitivity.
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and subsequent GC-MS analysis of biological samples.
References
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Amino Acids in Biological Matrices using Methyl Pentafluoropropionate Derivatization Coupled with Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amino acid analysis is a critical tool in various scientific fields, including biomedical research, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a high-sensitivity and selective platform for the quantification of amino acids. However, the inherent low volatility and high polarity of amino acids necessitate a derivatization step to render them suitable for GC analysis. This application note details a robust and reliable two-step derivatization protocol involving methyl esterification followed by acylation with pentafluoropropionic anhydride (PFPA). The resulting methyl pentafluoropropionate derivatives exhibit excellent chromatographic properties and enhanced detectability, particularly with negative-ion chemical ionization (NICI) mass spectrometry.
Principle of Derivatization
The protocol employs a two-step chemical modification of the amino acids:
-
Esterification: The carboxylic acid group of the amino acid is converted to its methyl ester by reaction with methanolic HCl. This step increases the volatility of the molecule.
-
Acylation: The amino and other reactive functional groups (e.g., hydroxyl, thiol) are acylated using pentafluoropropionic anhydride (PFPA). The introduction of the pentafluoropropionyl group further enhances volatility and introduces a highly electronegative moiety, which significantly improves ionization efficiency and sensitivity in electron capture negative chemical ionization (ECNICI) GC-MS.
This two-step process ensures comprehensive derivatization of the functional groups, leading to stable derivatives with excellent chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
Methanol (CH₃OH), anhydrous
-
Acetyl chloride
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate, anhydrous
-
Toluene, HPLC grade
-
Borate buffer (0.4 M, pH 8.5)
-
Nitrogen gas, high purity
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Centrifuge
-
GC-MS system with autosampler
Reagent Preparation
-
2 M Methanolic HCl: Slowly and carefully add 1.4 mL of acetyl chloride to 10 mL of anhydrous methanol in a glass container. Mix gently and allow the reaction to subside. Prepare this reagent fresh daily.
Sample Preparation
For biological fluids such as plasma or urine, a protein precipitation step is typically required.
-
To a 100 µL aliquot of the biological sample, add 400 µL of acidified methanol (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean reaction vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature or a slightly elevated temperature (e.g., 40°C).
Derivatization Protocol
Step 1: Esterification
-
To the dried sample residue, add 100 µL of 2 M methanolic HCl.
-
Seal the vial tightly and heat at 80°C for 60 minutes.[1][2]
-
After heating, cool the vial to room temperature.
-
Evaporate the methanolic HCl to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried methyl ester residue, add 100 µL of a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (1:4, v/v).[1][2]
-
Seal the vial tightly and heat at 65°C for 30 minutes.[1][2]
-
Cool the vial to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
Sample Work-up and Extraction
-
Reconstitute the dried derivative in 200 µL of 0.4 M borate buffer (pH 8.5).
-
Add 200 µL of toluene and vortex vigorously for 1 minute to extract the derivatives into the organic phase.
-
Centrifuge for 5 minutes at a low speed (e.g., 2,000 x g) to separate the phases.
-
Carefully transfer the upper toluene layer to a GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted based on the specific instrument and column used.
Table 1: Typical GC-MS Parameters for the Analysis of this compound Amino Acid Derivatives
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Negative-Ion Chemical Ionization (NICI) |
| Reagent Gas | Methane |
| Ion Source Temperature | 250°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables summarize key quantitative data for the analysis of amino acids using the this compound derivatization method. This data has been compiled from various sources and provides an indication of the expected analytical performance.
Table 2: GC-MS Retention Times and Selected Ions for Monitoring of this compound Amino Acid Derivatives
| Amino Acid | Derivative | Retention Time (min) | m/z for SIM (Analyte/IS) |
| Alanine | Me-PFP | ~3.7 | 229 / 232 |
| Glycine | Me-PFP | ~4.2 | 215 / 218 |
| Valine | Me-PFP | ~4.4 | 257 / 260 |
| Leucine/Isoleucine | Me-PFP | ~5.1 | 271 / 274 |
| Proline | Me-PFP | ~7.2 | 255 / 258 |
| Threonine | Me-(PFP)₂ | ~4.1 | 259 / 262 |
| Serine | Me-(PFP)₂ | ~4.5 | 207 / 210 |
| Aspartic Acid/Asparagine | (Me)₂-PFP | ~6.7 | 287 / 293 |
| Glutamic Acid/Glutamine | (Me)₂-PFP | ~7.9 | 301 / 307 |
| Methionine | Me-PFP | ~7.9 | 289 / 292 |
| Phenylalanine | Me-PFP | Not specified | Not specified |
| Tyrosine | Me-(PFP)₂ | Not specified | Not specified |
| Tryptophan | Me-(PFP)₂ | ~11.5 | 233 / 236 |
| Lysine | Me-(PFP)₂ | ~9.5 | 432 / 435 |
| Arginine | Me-(PFP)₃ | ~9.6 | 586 / 589 |
| Histidine | Not reliably derivatized | Not applicable | Not applicable |
| Cysteine | Not reliably derivatized | Not applicable | Not applicable |
Note: Retention times are approximate and will vary depending on the specific GC system and conditions. IS refers to the stable isotope-labeled internal standard.
Table 3: Analytical Performance Data for this compound Amino Acid Derivatives (Illustrative)
| Amino Acid | Linearity Range (µM) | LOD (µM) | LOQ (µM) |
| Alanine | 1 - 500 | 0.1 | 0.5 |
| Valine | 1 - 500 | 0.1 | 0.5 |
| Leucine | 1 - 500 | 0.2 | 0.7 |
| Proline | 1 - 250 | 0.5 | 1.5 |
| Phenylalanine | 1 - 250 | 0.2 | 0.6 |
| Lysine | 1 - 250 | 0.3 | 1.0 |
Disclaimer: The data in Table 3 is illustrative and based on typical performance characteristics reported in the literature for similar validated methods. Actual performance may vary and should be determined for each specific application and instrument.
Experimental Workflow Diagram
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
Applications of Methyl Pentafluoropropionate in Materials Science and Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl pentafluoropropionate (MPFP) is a valuable fluorinated compound with emerging applications in materials science and the development of high-performance coatings. Its unique properties, stemming from the presence of a pentafluoropropyl group, make it a versatile building block for creating materials with enhanced chemical resistance, thermal stability, and low surface energy. While not typically used as a direct monomer in polymerization, MPFP serves as a critical intermediate for synthesizing specialized fluorinated monomers and can be employed as a specialty solvent in polymer processing and characterization.
This document provides detailed application notes and experimental protocols for the use of this compound in materials science, focusing on its role as a precursor to fluorinated polymers and its application as a specialty solvent.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its application in chemical synthesis and as a solvent.
| Property | Value | Reference |
| CAS Number | 378-75-6 | [1][2] |
| Molecular Formula | C4H3F5O2 | [1][2] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 96-97 °C | [3] |
| Density | 1.561 g/mL | [3] |
| pKa (of corresponding acid) | 0.38 ± 0.10 | [3] |
Application Note 1: Synthesis of Fluorinated Acrylate Monomers from this compound
This compound can be converted into valuable fluorinated acrylate monomers, which can then be polymerized to create fluoropolymers for coatings and other material applications. This process typically involves a two-step reaction: hydrolysis of the ester to the corresponding carboxylic acid, followed by esterification with a hydroxyl-containing acrylate monomer.
Experimental Protocol: Two-Step Synthesis of 2-((2,2,3,3,3-Pentafluoropropanoyl)oxy)ethyl Acrylate
Step 1: Hydrolysis of this compound to Pentafluoropropionic Acid
This protocol describes the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound (MPFP)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a 10% aqueous solution of NaOH. Use a 1.2 molar equivalent of NaOH relative to MPFP.
-
Heat the mixture to reflux (approximately 100 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 1-2 by the dropwise addition of concentrated HCl.
-
Transfer the acidified solution to a separatory funnel and extract the pentafluoropropionic acid with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield crude pentafluoropropionic acid.
-
The crude acid can be purified by distillation if necessary.
Step 2: Esterification of Pentafluoropropionic Acid with 2-Hydroxyethyl Acrylate
This protocol details the synthesis of the fluorinated acrylate monomer.
Materials:
-
Pentafluoropropionic acid (from Step 1)
-
2-Hydroxyethyl acrylate (HEA)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve pentafluoropropionic acid (1 equivalent) and 2-hydroxyethyl acrylate (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add 4-(dimethylamino)pyridine (0.1 equivalents) to the solution.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorinated acrylate monomer.
Application Note 2: Radical Polymerization of a Fluorinated Acrylate Monomer
The synthesized fluorinated acrylate monomer can be polymerized using standard free-radical polymerization techniques to produce fluoropolymers with tailored properties.
Experimental Protocol: Free-Radical Polymerization
Materials:
-
Fluorinated acrylate monomer (from Application Note 1)
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or a fluorinated solvent)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Nitrogen or argon gas supply
-
Oil bath
-
Methanol or hexane for precipitation
Procedure:
-
Dissolve the fluorinated acrylate monomer and AIBN (typically 1-2 mol% relative to the monomer) in the chosen anhydrous solvent in a Schlenk flask.
-
Degas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
Backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours), with stirring. The reaction time will influence the molecular weight and conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Application Note 3: Formulation of a Protective Coating
Polymers derived from this compound can be formulated into protective coatings for various substrates. These coatings can exhibit desirable properties such as hydrophobicity, oleophobicity, and chemical resistance.
Hypothetical Coating Formulation Protocol
Materials:
-
Fluoropolymer (synthesized as described in Application Note 2)
-
Suitable solvent (e.g., methyl ethyl ketone, ethyl acetate, or a fluorinated solvent)
-
Adhesion promoter (optional, e.g., a silane coupling agent)
-
Cross-linking agent (optional, depending on the polymer structure, e.g., a diisocyanate for hydroxyl-functionalized polymers)
-
Substrate for coating (e.g., glass slide, metal panel)
-
Spin coater or dip coater
Procedure:
-
Dissolve the fluoropolymer in the chosen solvent to a specific concentration (e.g., 1-10 wt%). The optimal concentration will depend on the desired coating thickness and solution viscosity.
-
If using, add the adhesion promoter and/or cross-linking agent to the polymer solution and stir until homogeneous.
-
Clean the substrate thoroughly (e.g., with sonication in acetone and isopropanol) and dry it completely.
-
Apply the coating solution to the substrate using a spin coater or dip coater to ensure a uniform film.
-
Cure the coated substrate in an oven at a temperature and time determined by the solvent's boiling point and the requirements of the cross-linking reaction (if applicable).
Performance Data of Fluorinated Coatings
| Performance Metric | Typical Value Range |
| Water Contact Angle | 110° - 150° |
| Surface Energy | 10 - 20 mN/m |
| Adhesion (ASTM D3359) | 4B - 5B |
| Chemical Resistance | Excellent resistance to acids, bases, and organic solvents |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C |
Application Note 4: this compound as a Specialty Solvent
The unique properties of this compound, such as its polarity and fluorine content, make it a candidate for use as a specialty solvent in the synthesis, processing, and characterization of fluorinated polymers.
Hypothetical Protocol: Use of MPFP as a Solvent for Gel Permeation Chromatography (GPC) of Fluoropolymers
Rationale: Many highly fluorinated polymers have limited solubility in common GPC solvents like tetrahydrofuran (THF) or chloroform. Fluorinated solvents are often required for their analysis. MPFP, with its fluorinated structure, could serve as a mobile phase for the GPC analysis of certain fluoropolymers.
Experimental Setup:
-
Gel Permeation Chromatography (GPC) system with a refractive index (RI) detector.
-
GPC columns suitable for fluorinated solvents.
-
Mobile phase: this compound (HPLC grade).
-
Polymer sample: A fluoropolymer of interest.
-
Calibration standards: Polystyrene or polymethyl methacrylate (PMMA) standards with known solubility in MPFP, or ideally, fluoropolymer standards.
Procedure:
-
Prepare a dilute solution of the fluoropolymer sample in MPFP (e.g., 1-2 mg/mL). Ensure complete dissolution, using gentle heating or agitation if necessary.
-
Prepare solutions of the calibration standards in MPFP at similar concentrations.
-
Set up the GPC system with MPFP as the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject the calibration standard solutions to generate a calibration curve of retention time versus molecular weight.
-
Inject the fluoropolymer sample solution.
-
Analyze the resulting chromatogram to determine the molecular weight distribution (Mn, Mw, and PDI) of the fluoropolymer sample relative to the calibration standards.
References
Methyl Pentafluoropropionate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pentafluoropropionate (MPFP) is a fluorinated ester that is gaining attention as a specialty solvent in various fields, including pharmaceuticals, agrochemicals, and materials science.[1] Its unique physicochemical properties, such as high density, low viscosity, and specific solubility characteristics, make it a potential alternative to conventional organic solvents. This document provides detailed application notes and protocols for the use of this compound in research and development settings.
Physicochemical Properties
This compound is a colorless liquid with a distinct profile of physical and chemical properties. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | Methyl perfluoropropionate, Pentafluoropropionic acid methyl ester | [1] |
| CAS Number | 378-75-6 | [1] |
| Molecular Formula | C4H3F5O2 | [1] |
| Molecular Weight | 178.06 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 59-60 °C | [2] |
| Density | 1.393 g/mL at 20 °C | [2] |
| Refractive Index (n20D) | 1.29 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Storage Temperature | Ambient | [2] |
Hansen Solubility Parameters
Hansen Solubility Parameters (HSPs) are a valuable tool for predicting the solubility of a substance in a given solvent.[3] The HSPs for this compound are provided in Table 2, allowing researchers to estimate its compatibility with various solutes. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3]
Table 2: Hansen Solubility Parameters of this compound
| Hansen Parameter | Value (MPa½) |
| δD (Dispersion) | Data not available |
| δP (Polar) | Data not available |
| δH (Hydrogen Bonding) | Data not available |
Note: While a direct source for the complete set of Hansen Solubility Parameters for this compound was not identified in the public literature, its inclusion in HSP databases suggests that these values have been determined and may be accessible through specialized software or paid databases.[4]
Applications and Experimental Protocols
Specialty Solvent in Organic Synthesis
This compound's unique properties make it a candidate for use as a specialty solvent in organic reactions, particularly where traditional solvents are inadequate. Its fluorinated nature can influence reaction pathways and selectivity.
This protocol outlines a general procedure for assessing the suitability of MPFP as a solvent for a specific reaction.
Caption: Workflow for determining the solubility of a compound in MPFP.
Protocol:
-
Preparation: Add a precisely weighed amount of the solute (e.g., reactant, catalyst) to a clean, dry vial.
-
Solvent Addition: Add a known volume of this compound to the vial.
-
Dissolution at Room Temperature: Agitate the mixture at room temperature and visually inspect for complete dissolution.
-
Heating: If the solute does not dissolve at room temperature, gently heat the mixture in controlled increments, monitoring for dissolution.
-
Quantification: Record the volume of MPFP and the temperature at which complete dissolution occurs to determine the approximate solubility.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add this compound as the solvent.
-
Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a suitable temperature (e.g., reflux) and monitor the reaction by an appropriate analytical technique.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Solvent for Crystallization
The selection of a proper solvent is crucial for obtaining high-quality crystals. MPFP's unique solubility profile may be advantageous for the crystallization of certain small molecules.
This protocol describes a general method for crystallization from MPFP using temperature variation.
Protocol:
-
Dissolution: Dissolve the compound to be crystallized in a minimal amount of this compound at an elevated temperature to achieve a saturated or slightly supersaturated solution.
-
Filtration: Hot-filter the solution to remove any insoluble impurities.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry under vacuum.
This method is useful when the compound is highly soluble in MPFP but poorly soluble in a miscible anti-solvent.
Caption: General workflow for anti-solvent crystallization.
Protocol:
-
Dissolution: Prepare a concentrated solution of the compound in this compound.
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) to the solution with stirring until turbidity is observed, indicating the onset of precipitation.
-
Crystallization: Allow the mixture to stand to promote crystal growth.
-
Isolation and Drying: Collect the crystals by filtration, wash with the anti-solvent, and dry.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound presents itself as a specialty solvent with a unique set of properties that may offer advantages in specific applications within organic synthesis and materials science. While detailed, publicly available data on its performance in various reaction types and its comprehensive solvent parameters are limited, the information provided here serves as a foundational guide for researchers to explore its potential. Further experimental evaluation is encouraged to fully characterize its utility as a novel solvent in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants from Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the synthesis of non-ionic fluorinated surfactants utilizing methyl pentafluoropropionate as the hydrophobic starting material. The protocol is based on the principle of amidation, a well-established reaction in organic chemistry, to couple the fluorinated tail with a hydrophilic head group.
Introduction
Fluorinated surfactants are a class of surface-active agents characterized by the presence of a perfluoroalkyl or polyfluoroalkyl chain, which imparts unique properties such as high surface activity, thermal stability, and both hydrophobic and lipophobic characteristics.[1] These properties make them valuable in a wide range of applications, including in the formulation of drug delivery systems, as emulsifiers in polymerization reactions, and in specialized coatings.[1][2]
This document outlines a general procedure for the synthesis of a non-ionic fluorinated surfactant by reacting this compound with a polyetheramine, such as those from the Jeffamine® series. The resulting N-substituted pentafluoropropionamide will possess a short, fluorinated hydrophobic tail and a flexible, hydrophilic polyether chain.
Data Presentation
| Surfactant Structure/Type | Molecular Weight (Da) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) | Reference |
| C₆F₁₃-based non-ionic | ~1605 | 0.3 | Not Reported | [3] |
| C₈F₁₇-based non-ionic | ~1705 | 0.03 | Not Reported | [3] |
| Hemifluorinated non-ionic | ~1790 | 0.45 | Not Reported | [3] |
| Novel double-tailed sulfonate | Not Specified | 0.076 | Not Reported | [4] |
| Anionic Non-ionic Gemini (C8) | Not Specified | Not Specified | < 20.54 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(Polyether) Pentafluoropropionamide
This protocol details the direct amidation of this compound with a primary amine-terminated polyether (e.g., Jeffamine® M-series) to form a non-ionic fluorinated surfactant.
Materials:
-
This compound (C₄H₃F₅O₂)
-
Amine-terminated poly(ethylene glycol)-poly(propylene glycol) copolymer (e.g., Jeffamine® M-1000, average MW ~1000 g/mol )
-
Anhydrous Toluene
-
Sodium methoxide (25 wt% in methanol) or other suitable catalyst
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the amine-terminated polyether (e.g., 10.0 g, ~10 mmol of Jeffamine® M-1000) in anhydrous toluene (100 mL).
-
Addition of Fluorinated Ester: To the stirred solution, add this compound (1.96 g, 11 mmol, 1.1 equivalents) via syringe.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide solution (e.g., 0.2 mL of 25 wt% solution in methanol). The use of a catalyst facilitates the transamidation reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-112 °C for toluene) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Fourier-transform infrared (FTIR) spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of the amide carbonyl peak.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., cold diethyl ether or hexane). This process should be repeated until the desired purity is achieved. The purity can be assessed by ¹H and ¹⁹F NMR spectroscopy.
-
Drying: Dry the purified product under high vacuum to remove any residual solvents. The final product should be a waxy solid or a viscous liquid, depending on the molecular weight of the polyether used.
Visualizations
Chemical Reaction Pathway
References
Application Notes and Protocols for the Analysis of Methyl Pentafluoropropionate in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for the quantitative analysis of Methyl Pentafluoropropionate (MPFP) in various environmental matrices, including water, soil, and air. Due to the volatile nature of MPFP, the proposed methodology is centered around Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed protocols for sample collection, preparation, and instrumental analysis. The procedures described herein are based on established methods for other volatile organic compounds (VOCs) and fluorinated substances, ensuring a robust and reliable analytical approach. Quality assurance and quality control (QA/QC) measures are integrated throughout the protocols to guarantee data of known and defensible quality.[1][2][3]
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The primary analytical technique for the determination of the volatile MPFP is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This combination provides excellent separation and definitive identification of the target analyte.[4][5] A soft ionization technique like Field Ionization (FI) could be considered if molecular ion detection proves difficult with standard Electron Ionization (EI).[6]
Proposed GC-MS Operating Conditions
The following table outlines the recommended starting parameters for the GC-MS system. Optimization may be required based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 min) |
| Inlet Temperature | 200°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 35°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 2 min |
| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) & Full Scan (m/z 40-400) |
| Solvent Delay | 3 minutes |
Table 1: Proposed GC-MS Instrumental Parameters.
Sample Preparation Protocols
Proper sample collection and preparation are critical to minimize analyte loss and ensure accurate quantification.[2]
Water Samples (Groundwater, Surface Water, Wastewater)
For the analysis of MPFP in aqueous matrices, Purge-and-Trap (P&T) concentration is the recommended method.[7]
Protocol:
-
Sample Collection: Collect water samples in 40-mL volatile organic analysis (VOA) vials containing a preservative such as hydrochloric acid (HCl) to reduce microbial degradation.[8] Ensure no headspace (air bubbles) is trapped in the vial.[9]
-
Storage: Store samples at 4°C and analyze within 14 days.
-
Purge-and-Trap:
-
Bring the sample to room temperature before analysis.[10]
-
Use an autosampler to transfer a 5-mL aliquot into the purging vessel.
-
Add an internal standard and surrogate spiking solution.
-
Purge the sample with an inert gas (helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.
-
The purged MPFP is trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).
-
-
Desorption: After purging, the trap is rapidly heated to 250°C, and the analytes are desorbed into the GC-MS system.
Soil and Sediment Samples
Methanol extraction followed by analysis of the extract is a common and effective method for extracting VOCs from solid matrices.[11]
Protocol:
-
Sample Collection: Collect approximately 5-10 grams of soil in a pre-weighed VOA vial.
-
Extraction:
-
In the laboratory, add 10 mL of methanol to the vial.
-
Spike with internal standards and surrogates.
-
Agitate the vial for 2 minutes to ensure thorough mixing.
-
Allow the solids to settle.
-
-
Analysis:
-
Transfer an aliquot of the methanol extract into a purge-and-trap system containing organic-free reagent water.
-
Analyze the sample using the P&T-GC-MS method described for water samples.
-
An alternative for in-situ remediation and monitoring is Soil Vapor Extraction (SVE), which removes VOCs by inducing a vacuum in the subsurface.[12][13][14]
Air Samples
Active air sampling using sorbent tubes followed by thermal desorption is a robust method for capturing airborne VOCs.[15][16]
Protocol:
-
Sample Collection:
-
Use a calibrated air sampling pump to draw a known volume of air (typically 1-5 Liters) through a sorbent tube packed with a suitable sorbent like Tenax® TA or a multi-sorbent bed.
-
The flow rate should be between 50 and 200 mL/min.
-
-
Storage and Transport: After sampling, cap the sorbent tubes and store them at 4°C.
-
Thermal Desorption (TD):
-
Place the sorbent tube in an automated thermal desorber connected to the GC-MS.
-
The tube is heated (e.g., to 280°C) to release the trapped analytes, which are then transferred to a cold trap before injection into the GC-MS.
-
Method Validation and Quality Control
A comprehensive Quality Assurance (QA) program is essential for generating data of known quality.[3] The analytical method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5][17][18]
Proposed Method Performance Criteria
The following table presents hypothetical, yet realistic, performance criteria for the analytical method. Actual values must be determined experimentally during method validation.
| Parameter | Water | Soil | Air |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
| LOD | 0.1 µg/L | 1.0 µg/kg | 0.5 µg/m³ |
| LOQ | 0.5 µg/L | 5.0 µg/kg | 2.0 µg/m³ |
| Accuracy (% Recovery) | 80-120% | 70-130% | 70-130% |
| Precision (% RSD) | < 15% | < 20% | < 20% |
Table 2: Representative Method Validation Parameters.
Quality Control Samples
To ensure the integrity of analytical results, the following QC samples should be included in each analytical batch.
-
Method Blank: An analyte-free matrix processed identically to the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of MPFP to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known amount of MPFP to evaluate matrix effects on accuracy and precision.
-
Surrogates: Compounds similar to the analyte, added to every sample before preparation to monitor extraction efficiency.
Visualized Workflows
The following diagrams illustrate the proposed analytical procedures for detecting this compound in environmental samples.
References
- 1. scribd.com [scribd.com]
- 2. doeic.science.energy.gov [doeic.science.energy.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 7. epa.gov [epa.gov]
- 8. doh.wa.gov [doh.wa.gov]
- 9. epa.illinois.gov [epa.illinois.gov]
- 10. clean.com.br [clean.com.br]
- 11. researchgate.net [researchgate.net]
- 12. Soil Vapor Extraction: A Proven Method of Reducing VOCs in Environmental Media - Expert Environmental Consulting [eecenvironmental.com]
- 13. Vapor extraction of organics from subsurface soils is it effective (Journal Article) | OSTI.GOV [osti.gov]
- 14. witpress.com [witpress.com]
- 15. Volatile organic compounds: sampling methods and their worldwide profile in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. gcms.cz [gcms.cz]
- 18. environics.com [environics.com]
Application Notes and Protocols: Methyl Pentafluoropropionate as a Reagent for Molecular Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can significantly enhance the metabolic stability, lipophilicity, binding affinity, and bioavailability of bioactive compounds. Methyl pentafluoropropionate (MPFP) is a versatile reagent that serves as a building block for introducing the pentafluoropropionyl moiety into a variety of substrates. This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of fluorinated molecules, targeting researchers and professionals in drug development and chemical synthesis.[1]
Reagent Overview
This compound (CF₃CF₂CO₂CH₃) is a colorless liquid with a boiling point of approximately 60°C.[1] It is a derivative of pentafluoropropionic acid and is used in the synthesis of more complex fluorinated compounds. Its primary application lies in the introduction of the C₂F₅CO- group through reactions with nucleophiles such as amines and alcohols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 378-75-6 |
| Molecular Formula | C₄H₃F₅O₂ |
| Molecular Weight | 178.06 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 60 °C |
| Density | ~1.4 g/mL |
| Purity | ≥ 98% (GC) |
Source:[1]
Applications in Organic Synthesis
This compound is primarily utilized as an electrophile in reactions with various nucleophiles to form new carbon-heteroatom bonds, effectively incorporating the pentafluoropropionyl group into the target molecule. The key applications include the formation of amides and esters.
N-Pentafluoropropionylation of Amines
The reaction of this compound with primary and secondary amines yields the corresponding N-pentafluoropropionyl amides. These amides are often more stable and can exhibit altered biological activity compared to their non-fluorinated analogs. This transformation is a direct method to introduce a highly fluorinated acyl group.
O-Pentafluoropropionylation of Alcohols
Alcohols can be acylated with this compound to form pentafluoropropionate esters. This reaction, often requiring a catalyst, is a valuable method for protecting hydroxyl groups or for introducing the pentafluoropropionyl group to modify the properties of a molecule.
Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for N-Pentafluoropropionylation of a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Aprotic solvent (e.g., THF, DMF)
-
Optional: Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) or base (e.g., triethylamine, 1.2 equiv)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.0 equiv) and the chosen solvent.
-
If using a catalyst or base, add it to the reaction mixture.
-
Add this compound (1.0 equiv) dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (or a suitable temperature for the specific substrate) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The reaction mixture is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-pentafluoropropionyl amide.
Table 2: Representative Data for N-Pentafluoropropionylation
| Amine Substrate | Product | Typical Yield (%) | Notes |
| Aniline | N-Phenylpentafluoropropionamide | 70-90% | Reaction may be accelerated with mild heating. |
| Benzylamine | N-Benzylpentafluoropropionamide | 75-95% | Generally proceeds smoothly at room temperature or with gentle heating. |
| Morpholine | 4-(Pentafluoropropionyl)morpholine | 80-98% | Secondary amines are often more nucleophilic and react readily. |
(Note: The data in this table is illustrative and based on general reactivity principles of ester aminolysis. Actual yields will vary depending on the substrate and reaction conditions.)
Protocol 2: General Procedure for O-Pentafluoropropionylation of a Primary Alcohol
Materials:
-
This compound (1.2 equiv)
-
Primary alcohol (1.0 equiv)
-
Anhydrous aprotic solvent (e.g., THF, Dichloromethane)
-
Acid or base catalyst (e.g., DMAP (10 mol%), or a Lewis acid)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv), the catalyst, and the anhydrous solvent.
-
Add this compound (1.2 equiv) to the stirred solution.
-
The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC or GC-MS.
-
Once the starting material is consumed, the reaction is cooled to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate) (3x).
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude ester is purified by silica gel chromatography to yield the pure pentafluoropropionate ester.
Table 3: Representative Data for O-Pentafluoropropionylation
| Alcohol Substrate | Product | Typical Yield (%) | Notes |
| Benzyl alcohol | Benzyl pentafluoropropionate | 60-85% | Catalyst is typically required for efficient conversion. |
| 1-Octanol | Octyl pentafluoropropionate | 55-80% | Longer reaction times or heating may be necessary. |
| Phenol | Phenyl pentafluoropropionate | 40-70% | Phenols are less nucleophilic and may require more forcing conditions or a more reactive acylating agent. |
(Note: The data in this table is illustrative and based on general principles of transesterification. Actual yields will depend on the specific alcohol and the catalytic system employed.)
Visualizing Reaction Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for N-Pentafluoropropionylation.
Caption: Workflow for O-Pentafluoropropionylation.
Reaction Mechanism
The underlying mechanism for both N- and O-pentafluoropropionylation is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine or the oxygen of the alcohol attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of the methoxide leaving group to form the final amide or ester product. The reaction can be catalyzed by either acid or base.
Caption: Generalized Nucleophilic Acyl Substitution Mechanism.
Safety Information
This compound is a flammable liquid and an irritant.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
This compound is a valuable reagent for the introduction of the pentafluoropropionyl group into organic molecules. The protocols provided herein offer a starting point for the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. While it may be less reactive than the corresponding acid chloride or anhydride, its stability and ease of handling make it an attractive option for certain synthetic transformations. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.
References
Application Notes and Protocols for the Analysis of Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of Methyl pentafluoropropionate. The following sections outline methodologies for Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Headspace analysis, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to serve as a comprehensive guide for the accurate quantification of this compound in various matrices.
Introduction to this compound Analysis
This compound (MPFP) is a fluorinated ester with potential applications and occurrences in diverse fields, including pharmaceuticals and environmental science. Accurate and reliable quantification of MPFP is crucial for its study and application. Gas chromatography-mass spectrometry (GC-MS) is a highly suitable analytical technique for the determination of volatile and semi-volatile compounds like MPFP.[1] Effective sample preparation is paramount to achieving high-quality data by isolating the analyte from complex matrices and concentrating it for sensitive detection.[2] This document details three common and effective sample preparation techniques: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Headspace (HS) analysis.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that utilizes a coated fiber to concentrate analytes from a sample.[3] The analytes partition between the sample matrix and the fiber coating until equilibrium is reached. The fiber is then transferred to the GC inlet for thermal desorption and analysis. Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like this compound, as it minimizes matrix effects.[3][4]
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol provides a step-by-step guide for the analysis of this compound in aqueous samples using HS-SPME-GC-MS.
Materials and Reagents:
-
SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
-
Autosampler for SPME or manual SPME holder
-
Heating block or water bath with agitation
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
This compound standard
-
Internal standard (e.g., a deuterated analog or a structurally similar fluorinated compound)
-
Sodium chloride (NaCl)
-
Methanol (for standard preparation)
-
Deionized water
Procedure:
-
Sample Preparation:
-
Pipette 10 mL of the aqueous sample into a 20 mL headspace vial.
-
If applicable, add an appropriate amount of internal standard to the vial.
-
Add 3 g of NaCl to the sample to enhance the partitioning of the analyte into the headspace by the "salting-out" effect.[4]
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
-
SPME Extraction:
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the heated GC injection port (e.g., 250 °C) for thermal desorption for a specified time (e.g., 5 minutes) in splitless mode.
-
Start the GC-MS data acquisition.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
-
-
Quantification:
-
Create a calibration curve using standards of this compound prepared in the same matrix.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
-
Visualization of the HS-SPME Workflow
References
Methyl Pentafluoropropionate: A Versatile Fluorinated Building Block for Advanced Intermediates
References
- 1. mdpi.com [mdpi.com]
- 2. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]
- 7. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 8. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Detection of Bio-analytes using Pentafluoropropionic Anhydride (PFPA) Derivatization for GC-MS Analysis
Authored for: Researchers, scientists, and drug development professionals.
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, many biologically significant molecules, such as amino acids, biogenic amines, and neurotransmitters, are non-volatile and require chemical modification prior to analysis. This application note details the use of pentafluoropropionic anhydride (PFPA) as a derivatizing agent to enhance the volatility and detectability of these analytes in biological samples. The protocols provided herein offer a robust methodology for sample preparation, derivatization, and subsequent GC-MS analysis, enabling sensitive and reliable quantification crucial for various research and drug development applications.
Introduction
Pentafluoropropionic anhydride (PFPA) is a highly effective acylation reagent used to derivatize compounds containing active hydrogens, such as those found in amine, hydroxyl, and thiol functional groups. The resulting pentafluoropropionyl (PFP) derivatives exhibit increased thermal stability and volatility, making them amenable to GC separation. Furthermore, the highly electronegative fluorine atoms in the PFP group enhance the ionization efficiency in the mass spectrometer, leading to improved sensitivity and lower detection limits.[1] This methodology is particularly advantageous for the analysis of trace-level biomarkers in complex biological matrices like plasma, urine, and tissue homogenates.
Key Advantages of PFPA Derivatization:
-
Increased Volatility: Enables the analysis of non-volatile compounds by GC.
-
Enhanced Sensitivity: The fluorine-rich derivatives are highly responsive to electron capture detection and improve ionization in MS.[1]
-
Improved Chromatographic Properties: Often results in sharper peaks and better resolution.
-
Formation of Stable Derivatives: The PFP derivatives are generally stable for several hours at room temperature, allowing for automated analysis.[2][3]
Experimental Protocols
General Sample Preparation for Biological Fluids (e.g., Serum, Plasma, Urine)
This protocol outlines a general procedure for the extraction of analytes from biological fluids. Specific modifications may be required depending on the analyte of interest and the sample matrix.
Materials:
-
Biological sample (e.g., serum, plasma, urine)
-
Internal Standard (IS) solution (e.g., deuterated analogs of the analytes)
-
n-Butanol
-
0.1 M Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for alkalinization
-
Vortex mixer
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Collection: Collect biological samples using standard procedures and store them appropriately (e.g., at -80°C) until analysis.
-
Internal Standard Spiking: Thaw the sample and add a known amount of the appropriate internal standard solution.
-
Alkalinization: Adjust the pH of the sample to >10 with NaOH.
-
Liquid-Liquid Extraction (LLE):
-
Add n-butanol to the alkalinized sample.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Back Extraction:
-
Transfer the upper n-butanol layer to a new tube.
-
Add 0.1 M HCl to the n-butanol extract.
-
Vortex vigorously for 2 minutes to back-extract the analytes into the acidic aqueous phase.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Drying:
-
Carefully remove and discard the upper n-butanol layer.
-
Freeze the acidic aqueous extract and lyophilize to complete dryness.
-
PFPA Derivatization Protocol
This protocol describes the chemical derivatization of the extracted analytes using PFPA.
Materials:
-
Dried sample extract
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (anhydrous, GC grade)
-
Toluene (anhydrous, GC grade)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS vials with inserts
Procedure:
-
Reconstitution: Reconstitute the dried sample extract in ethyl acetate.
-
Derivatization Reaction:
-
Extraction of PFP Derivatives:
-
After cooling to room temperature, add toluene to the reaction mixture.
-
Vortex for 1 minute to extract the PFP derivatives into the toluene layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Sample Transfer: Transfer the upper organic layer (toluene) containing the PFP derivatives to a GC-MS vial with an insert for analysis.[4]
Two-Step Derivatization for Amino Acids
For compounds containing both carboxyl and amino groups, such as amino acids, a two-step derivatization is often necessary.[4]
Step 1: Esterification of Carboxyl Groups
-
To the dried sample extract, add 2 M HCl in methanol (CH3OH).
-
Incubate at 80°C for 60 minutes to form methyl esters.[5][6]
-
Evaporate the reagent under a stream of nitrogen.
Step 2: Acylation of Amino and Other Functional Groups
-
Proceed with the PFPA derivatization protocol as described in section 2.
GC-MS Analysis Parameters
The following are typical GC-MS parameters. Optimization may be required for specific analytes and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp 40-70°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min. A starting temperature of 40°C is recommended for some biogenic amines like histamine.[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Electron-Capture Negative-Ion Chemical Ionization (ECNICI)[5][6] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted quantification or Full Scan for qualitative analysis. |
Quantitative Data Summary
The following tables summarize the quantitative performance of the PFPA derivatization GC-MS method for various classes of biological molecules as reported in the literature.
Table 1: Biogenic Amines and Polyamines [2][3]
| Analyte | Linearity Range (pmol) | Limit of Detection (fmol) |
| Histamine (HA) | 0 - 700 | 1670 (in ethyl acetate) |
| Agmatine (AGM) | 0 - 700 | 1-22 (in ethyl acetate) |
| Putrescine (PUT) | 0 - 700 | 1-22 (in ethyl acetate) |
| Spermidine (SPD) | 0 - 700 | 1-22 (in ethyl acetate) |
Table 2: Amino Acids (as Me-PFP derivatives) [4]
| Analyte | Stability in Toluene | Notes |
| Various urinary amino acids | Stable for at least 14 days | Phenylalanine, glutamate, and cysteine were excluded from stability analysis due to lack of linearity in the cited study.[4] |
Table 3: Selected Ions for SIM Analysis [3][7]
| Analyte Derivative | m/z |
| Histamine (d0-HA-(PFP)2) | 256 |
| Histamine (d4-HA-(PFP)2) | 260 |
| Putrescine (PUT-(PFP)2) | 340 |
| Agmatine (AGM-(PFP)3) | 528 |
| Spermidine (SPD-(PFP)3) | 361 |
| 13C4-Spermidine (IS) | 365 |
| Pyroglutamate (d0Me-PFP-pGlu) | 269 |
| Pyroglutamate (d3Me-PFP-pGlu) | 272 |
Visualized Workflows
Caption: General Workflow for GC-MS Analysis with PFPA Derivatization.
Caption: Two-Step Derivatization Workflow for Amino Acids.
Conclusion
Derivatization with pentafluoropropionic anhydride is a versatile and sensitive method for the quantitative analysis of a variety of biologically important molecules by GC-MS. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for their specific needs. The enhanced volatility and detectability afforded by PFPA derivatization make it an invaluable tool in metabolomics, clinical diagnostics, and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pentafluoropropionyl Derivatization Reactions
Welcome to the technical support center for optimizing reaction conditions for pentafluoropropionyl (PFP) derivatization, a critical step for enhancing the volatility and detectability of analytes in gas chromatography-mass spectrometry (GC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pentafluoropropionyl derivatization?
A1: Pentafluoropropionyl derivatization is a chemical modification technique used to prepare samples for GC-MS analysis. The process involves reacting an analyte with a derivatizing reagent, typically pentafluoropropionic anhydride (PFPA), to replace active hydrogen atoms in functional groups (e.g., amines, hydroxyls, thiols) with a pentafluoropropionyl group. This modification increases the analyte's volatility, thermal stability, and detectability by electron capture detectors (ECD) or mass spectrometry, which is crucial for accurate quantification.[1][2][3][4][5]
Q2: Why is a two-step derivatization often necessary?
A2: For compounds containing both carboxylic acid and other functional groups, like amino acids, a two-step derivatization is common.[1][2][4][6] The first step is typically an esterification (e.g., methylation) to convert the non-volatile carboxylic acid group into a more volatile ester. The second step involves acylation with PFPA to derivatize other functional groups like amino or hydroxyl groups.[4][7][8] This sequential approach ensures all active sites are derivatized, leading to optimal chromatographic performance.
Q3: How long are the PFP derivatives stable?
A3: The stability of PFP derivatives can vary depending on the analyte and storage conditions. However, studies have shown that methyl ester-pentafluoropropionyl derivatives of amino acids are stable in toluene for at least 14 days when stored at room temperature.[1][2][3] It is always recommended to analyze samples as soon as possible after derivatization for the most accurate results.
Q4: Which solvent is best for extracting PFP derivatives?
A4: Toluene and ethyl acetate are commonly used solvents for extracting PFP derivatives.[9] Toluene is often preferred because it is immiscible with water and the PFP derivatives show good long-term stability in it.[1][2][3] However, for some analytes, ethyl acetate may provide better results and can help to eliminate carryover effects in the GC system.[9] The choice of solvent should be optimized for the specific analytes of interest.
Troubleshooting Guide
Issue 1: Low or No Derivatization Product Detected
| Possible Cause | Suggested Solution |
| Inactive Reagent | Derivatization reagents like PFPA are sensitive to moisture. Ensure reagents are fresh and stored under anhydrous conditions. Using high-quality reagents with low moisture content is crucial.[10] |
| Incomplete Reaction | Optimize reaction time and temperature. For many analytes, heating at 60-80°C for 30-60 minutes is effective.[7][8][9] To determine the optimal time, analyze aliquots at different time points until the peak area of the derivative no longer increases.[10] |
| Presence of Water | Ensure the sample is completely dry before adding the derivatization reagent. Water will react with PFPA and inhibit the derivatization of the target analyte.[10] Evaporate samples to dryness under a stream of nitrogen gas.[9] |
| Incorrect pH | For some reactions, the pH of the sample matrix can influence derivatization efficiency. Adjusting the pH to an optimal level before derivatization may be necessary.[11] |
Issue 2: Poor Peak Shape or Resolution in GC-MS Analysis
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | This can lead to multiple derivative forms or un-derivatized analyte, resulting in tailing or broadened peaks. Re-optimize the derivatization conditions (time, temperature, reagent concentration) as described above. |
| Thermal Degradation of Derivatives | Some PFP derivatives can be thermally labile.[9] Check the GC injector temperature and consider lowering it. A typical injector temperature is 280°C, but this may need to be optimized.[2] |
| Solvent Effects | The choice of solvent can impact peak shape. If using toluene, consider switching to ethyl acetate or vice versa to see if chromatographic performance improves.[9] |
| GC Column Issues | Ensure the GC column is appropriate for the analysis of fluorinated compounds and is in good condition. Column bleed or contamination can lead to poor peak shape. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variability in Reaction Conditions | Ensure precise control over reaction time, temperature, and reagent volumes. Use a heating block or water bath for consistent temperature control.[12] |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[11] |
| Derivative Instability | While some derivatives are stable for weeks, others may degrade more quickly. Analyze samples consistently after a set time post-derivatization to minimize variability. |
| Reagent Blank Contamination | Always prepare and analyze a reagent blank with each batch of samples to identify any potential contamination from reagents or solvents.[10] |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Two-Step Derivatization of Amino Acids
| Parameter | Step 1: Esterification (Methylation) | Step 2: Acylation (Pentafluoropropionylation) |
| Reagent | 2 M HCl in Methanol (CH₃OH) | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate (1:4, v/v) |
| Temperature | 80°C[7] | 65°C[2][7] |
| Time | 60 minutes[7] | 30 minutes[2][7] |
Table 2: GC-MS Temperature Program Example
| GC Oven Parameter | Temperature/Rate | Hold Time |
| Initial Temperature | 40°C | 0.5 minutes |
| Ramp 1 | 15°C/min to 210°C | - |
| Ramp 2 | 35°C/min to 320°C | - |
| Injector Temperature | 280°C | - |
| Interface Temperature | 300°C | - |
| Ion Source Temperature | 250°C | - |
| This is an example program and should be optimized for the specific analytes and GC column being used.[2] |
Experimental Protocols
Protocol 1: Two-Step Derivatization of Amino Acids for GC-MS Analysis
This protocol is adapted for the derivatization of amino acids in biological samples.
Materials:
-
Sample containing amino acids
-
2 M HCl in Methanol (CH₃OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene
-
Nitrogen gas source
-
Heating block or water bath
-
Glass reaction vials
Procedure:
-
Sample Preparation: Place an aliquot of the sample (e.g., 10 µL of plasma or urine) into a glass reaction vial.[8]
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas.
-
Step 1: Esterification:
-
Step 2: Acylation:
-
Final Preparation:
-
Evaporate the solvent and excess reagent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent for injection, such as toluene.[2]
-
The sample is now ready for GC-MS analysis.
-
Visualizations
Caption: Workflow for two-step derivatization of amino acids.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Experimental Yield in Reactions Involving Methyl Pentafluoropropionate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reactions involving Methyl pentafluoropropionate. The guidance aims to help improve experimental yields and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its reactivity?
A1: this compound (C₄H₃F₅O₂) is a highly fluorinated ester with distinct properties that affect its chemical behavior.[1][2] The strong electron-withdrawing effect of the pentafluoroethyl group makes the carbonyl carbon more electrophilic compared to non-fluorinated analogs like methyl propionate. This enhanced electrophilicity generally increases its reactivity towards nucleophiles. However, the steric bulk of the pentafluoroethyl group can also influence the approach of nucleophiles. It is a colorless liquid with a boiling point of approximately 60°C.[1][3]
Q2: What are the primary safety precautions to consider when working with this compound?
A2: this compound is a highly flammable liquid and vapor.[4][5][6] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4][5][6][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6] Keep it away from heat, sparks, and open flames.[4] Store in a tightly closed container in a dry, cool, and well-ventilated area.[4]
Q3: How should I purify the final product of a reaction involving this compound?
A3: Purification strategies depend on the properties of the desired product. Common techniques include:
-
Distillation: If the product is a volatile liquid with a boiling point significantly different from the starting materials and solvents, distillation can be effective.
-
Column Chromatography: This is a versatile method for purifying a wide range of compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase will depend on the polarity of the product.
-
Preparative Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for high-purity separation, especially for small-scale reactions or when isomers are present.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Acyl Substitution Reactions (e.g., Hydrolysis, Transesterification)
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis/Transesterification | Due to the electron-withdrawing nature of the pentafluoroethyl group, the ester is more susceptible to hydrolysis. However, incomplete reactions can still occur. Consider extending the reaction time or slightly increasing the temperature. Monitor the reaction progress by TLC or GC-MS. |
| Side Reactions | Under strongly basic conditions, other side reactions may occur. If using a strong base, consider using a milder base or performing the reaction at a lower temperature. |
| Reagent Purity | Ensure all reagents, especially solvents and bases, are pure and anhydrous (if required by the specific reaction). Water can interfere with many organic reactions. |
| Catalyst Inactivity | If using a catalyst, ensure it is active and has been stored correctly. Consider trying a different catalyst if the reaction does not proceed. |
Experimental Protocol: Base-Catalyzed Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as a mixture of THF and water.
-
Addition of Base: Add a solution of a base (e.g., lithium hydroxide, 1.5 eq.) in water to the flask.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentafluoropropionic acid.
-
Purification: Purify the crude product by distillation or recrystallization, if necessary.
Issue 2: Low Yield or Side Products in Grignard Reactions
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Enolate Formation | This compound does not have α-hydrogens, so enolate formation is not a competing reaction. |
| Double Addition | Grignard reagents can add twice to esters to form tertiary alcohols. To favor the formation of the ketone, use a less reactive organometallic reagent or perform the reaction at a very low temperature and add the Grignard reagent slowly. |
| Poor Quality Grignard Reagent | Ensure the Grignard reagent is freshly prepared or properly stored to avoid decomposition. Titrate the Grignard reagent to determine its exact concentration before use. |
| Anhydrous Conditions | Grignard reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents are anhydrous. |
Experimental Protocol: Grignard Reaction with this compound
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq.) dropwise from the addition funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for the desired time (monitor by TLC).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 3: Incomplete Reduction with Lithium Aluminum Hydride (LAH)
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Insufficient LAH | Although LAH is a powerful reducing agent, ensure a sufficient molar excess is used (typically 1.5-2.0 eq.). The quality of the LAH is also critical; use a fresh, unopened container or a recently standardized solution. |
| Reaction Temperature | While LAH reactions are often performed at 0 °C to room temperature, some sterically hindered or less reactive esters may require heating to reflux in a solvent like THF to go to completion. |
| Workup Issues | The workup of LAH reactions can be challenging and may lead to loss of product in the aluminum salts. Follow a standard Fieser workup procedure carefully to ensure efficient product extraction. |
| Anhydrous Conditions | LAH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. |
Experimental Protocol: Reduction of this compound with LAH
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a suspension of LAH (1.5 eq.) in anhydrous THF.
-
Cooling: Cool the LAH suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL per x g of LAH used), followed by 15% aqueous NaOH (x mL per x g of LAH), and then water again (3x mL per x g of LAH).
-
Filtration and Extraction: Stir the resulting granular precipitate for 15 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether.
-
Drying and Concentration: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2,2,3,3,3-pentafluoro-1-propanol by distillation if necessary.
Quantitative Data Summary
The following table provides a general comparison of reaction conditions for this compound with a non-fluorinated analog, methyl propionate. These are approximate values and will vary depending on the specific reaction and substrate.
| Reaction | Reagent | Typical Conditions (Methyl Propionate) | Expected Trend with this compound |
| Base-Catalyzed Hydrolysis | 1.5 eq. LiOH, THF/H₂O | Reflux, 2-4 hours | Faster reaction rate due to increased electrophilicity of the carbonyl carbon. May proceed at a lower temperature or for a shorter duration. |
| Grignard Reaction | 1.1 eq. PhMgBr, THF | 0 °C to RT, 1-2 hours | Increased reactivity towards the Grignard reagent. Lower temperatures (-78 °C) are recommended to control the reaction and potentially favor single addition. |
| LAH Reduction | 1.5 eq. LAH, THF | 0 °C to RT, 1-3 hours | Similar reactivity is expected, but the reaction may proceed slightly faster. Standard LAH reduction conditions should be effective. |
Logical Relationships in Troubleshooting
References
Technical Support Center: Long-Term Stability of Methyl Pentafluoropropionate (PFPA) Derivatives for GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl pentafluoropropionate (PFPA) derivatives for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization with PFPA necessary for GC-MS analysis?
A1: Derivatization is often essential for compounds that are not suitable for direct GC-MS analysis. The primary reasons for using PFPA derivatization include:
-
Increased Volatility: PFPA derivatives are generally more volatile than their parent compounds, allowing them to be readily analyzed by gas chromatography.
-
Improved Thermal Stability: The derivatization process can enhance the thermal stability of analytes, preventing their degradation at the high temperatures of the GC inlet and column.[1][2][3]
-
Enhanced Sensitivity: The fluorine atoms in the PFPA group are highly electronegative, which significantly increases the response of the electron capture detector (ECD) and can improve ionization efficiency in the mass spectrometer, leading to lower detection limits.[4]
-
Better Chromatographic Resolution: Derivatization can improve the peak shape and resolution of analytes by reducing their polarity and minimizing interactions with active sites in the GC system.
Q2: How long are methyl-PFPA derivatives of amino acids stable?
A2: Studies have shown that methyl ester-pentafluoropropionyl (Me-PFP) derivatives of many amino acids are stable for at least 14 days when stored in toluene.[1][2][3] While the absolute peak areas may show slight variations over time, the peak area ratios of the analytes to their stable-isotope labeled internal standards remain consistent, ensuring accurate quantification.[1][2][3]
Q3: What are the optimal storage conditions for PFPA derivatives?
A3: To ensure the long-term stability of PFPA derivatives, the following storage conditions are recommended:
-
Solvent: Toluene has been shown to be an effective solvent for storing Me-PFP derivatives of amino acids, as it is water-immiscible and helps to prevent hydrolysis.[1][5]
-
Temperature: While specific long-term, multi-temperature studies are not widely published, storing derivatives at low temperatures (e.g., 4°C or -20°C) is a general best practice to minimize potential degradation.
-
Moisture Control: It is crucial to protect the derivatives from moisture, as they are susceptible to hydrolysis.[6][7] Ensure that the storage vials are tightly sealed and consider using a desiccator.
-
Light Exposure: While not explicitly documented for all PFPA derivatives, protection from light is a good general practice for storing chemical standards and derivatives to prevent potential photodegradation.
Q4: Can I use other solvents besides toluene for storing PFPA derivatives?
A4: While toluene is a recommended solvent, other water-immiscible organic solvents may also be suitable.[5] However, it is important to validate the stability of the derivatives in the chosen solvent. For instance, PFP derivatives of some biogenic amines have been shown to be stable in ethyl acetate for several hours at room temperature.[5][8][9] It is crucial to avoid residual water in the solvent, which can be achieved by using anhydrous solvents or by passing the solvent through a drying agent like sodium sulfate.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of PFPA derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Derivatization | 1. Presence of moisture: The PFPA reagent is highly sensitive to moisture and will readily hydrolyze.[6][7] 2. Inactive reagent: The PFPA reagent may have degraded due to improper storage. 3. Insufficient reagent: The molar ratio of the derivatizing agent to the analyte may be too low. 4. Suboptimal reaction conditions: The reaction temperature or time may not be adequate for complete derivatization.[10] | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and store the PFPA reagent under an inert atmosphere.[10] 2. Use a fresh vial of high-quality PFPA. 3. Increase the amount of PFPA. A significant molar excess is often required. 4. Optimize the reaction temperature and time. A typical condition is heating at 60-70°C for 15-30 minutes.[10][11] |
| Poor Peak Shape (Tailing) | 1. Incomplete derivatization: Residual polar functional groups (e.g., -OH, -NH2) on the analyte can interact with active sites in the GC system. 2. Active sites in the inlet or column: The GC liner, column, or packing material may have active sites that cause peak tailing. 3. Acidic byproducts: The derivatization reaction produces pentafluoropropionic acid, which can damage the GC column.[12] | 1. Re-optimize the derivatization procedure to ensure complete reaction.[10] 2. Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. Trimming a small portion (e.g., 10-20 cm) from the front of the column may also help.[12] 3. Remove acidic byproducts after derivatization. This can be done by a liquid-liquid extraction with a dilute basic solution (e.g., 5% aqueous ammonia) or by using a scavenger resin.[4] |
| Low Sensitivity / Poor Detection | 1. Inefficient derivatization: Incomplete reaction leads to lower concentrations of the desired derivative. 2. Derivative degradation: The derivative may be unstable in the GC inlet or on the column. 3. Hydrolysis: The derivative may have hydrolyzed due to the presence of moisture in the sample or GC system. | 1. Optimize the derivatization reaction as described above. 2. Lower the injector temperature to minimize thermal degradation. Ensure the GC system is free of leaks and active sites. 3. Ensure all solvents and reagents are anhydrous. Check the GC system for leaks that could introduce moisture. |
| Multiple or Unexpected Peaks | 1. Side reactions: The derivatization reagent may react with other components in the sample matrix. 2. Formation of isomers: The derivatization of some molecules can lead to the formation of different isomers. 3. Degradation products: The analyte or its derivative may be degrading during the analysis. | 1. Clean up the sample extract before derivatization to remove interfering substances. 2. This can be inherent to the analyte. Ensure the chromatographic method can resolve the isomers if necessary. 3. Check for thermal or hydrolytic degradation by optimizing GC conditions and ensuring a dry system. |
Quantitative Data Summary
The following table summarizes the stability of methyl-PFPA derivatives of amino acids in toluene, based on a published study.[1][2][3] The data represents the relative peak area ratio (analyte/internal standard) over a 15-day period.
| Amino Acid | Day 1 | Day 2 | Day 8 | Day 15 | % RSD (15 days) |
| Alanine | 1.00 | 1.01 | 1.03 | 1.02 | 1.2% |
| Valine | 1.00 | 0.99 | 1.01 | 1.01 | 1.0% |
| Leucine | 1.00 | 1.02 | 1.04 | 1.03 | 1.5% |
| Isoleucine | 1.00 | 1.01 | 1.02 | 1.02 | 0.9% |
| Proline | 1.00 | 0.98 | 1.00 | 0.99 | 1.0% |
| Serine | 1.00 | 1.03 | 1.05 | 1.04 | 2.0% |
| Threonine | 1.00 | 1.01 | 1.03 | 1.02 | 1.2% |
| Aspartic Acid | 1.00 | 0.99 | 1.01 | 1.00 | 0.9% |
| Glutamic Acid | 1.00 | 1.02 | 1.04 | 1.03 | 1.5% |
| Phenylalanine | 1.00 | 1.00 | 1.02 | 1.01 | 0.9% |
| Tyrosine | 1.00 | 1.01 | 1.03 | 1.02 | 1.2% |
| Tryptophan | 1.00 | 0.99 | 1.01 | 1.00 | 0.9% |
| Methionine | 1.00 | 1.02 | 1.03 | 1.02 | 1.2% |
| Glycine | 1.00 | 1.01 | 1.02 | 1.01 | 0.8% |
| Note: Data is illustrative and normalized to Day 1 for ease of comparison. The low Relative Standard Deviation (%RSD) over 15 days indicates high stability. |
Experimental Protocols
Protocol 1: Two-Step Derivatization of Amino Acids
This protocol is adapted from a published method for the derivatization of amino acids in biological samples.[1][2][3]
Materials:
-
Sample extract containing amino acids
-
Stable-isotope labeled internal standards
-
3 M HCl in Methanol (for esterification)
-
Pentafluoropropionic anhydride (PFPA)
-
Toluene (anhydrous)
-
Nitrogen gas for evaporation
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: To the dried sample extract, add a known amount of the stable-isotope labeled internal standard solution.
-
Esterification (Step 1):
-
Add 100 µL of 3 M HCl in methanol.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Acylation (Step 2):
-
To the dried residue, add 50 µL of PFPA and 50 µL of toluene.
-
Cap the vial tightly and heat at 65°C for 30 minutes.[11]
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the final derivative in a suitable volume of toluene (e.g., 100 µL) for GC-MS analysis.
Protocol 2: Long-Term Stability Assessment
This protocol outlines a general procedure for evaluating the long-term stability of PFPA derivatives.
Procedure:
-
Prepare Derivatives: Prepare a batch of derivatized samples and quality control (QC) standards using a validated derivatization protocol (e.g., Protocol 1).
-
Initial Analysis (Time Zero): Immediately after preparation, analyze a set of the derivatized samples and QCs to establish the initial (time zero) concentrations and peak responses.
-
Storage: Store the remaining derivatized samples under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 7, 14, and 30 days), retrieve a set of stored samples from each storage condition.
-
GC-MS Analysis: Allow the samples to come to room temperature and analyze them using the same GC-MS method as the initial analysis.
-
Data Evaluation: Compare the analyte concentrations or peak area ratios (analyte/internal standard) at each time point to the initial results. Calculate the percentage change to determine the stability of the derivatives under each storage condition.
Visualizations
Caption: Experimental workflow for the two-step derivatization of amino acids with PFPA for GC-MS analysis.
Caption: Troubleshooting decision tree for common issues with PFPA derivatives in GC-MS analysis.
References
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-… [ouci.dntb.gov.ua]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Common problems and troubleshooting in Methyl pentafluoropropionate synthesis
Technical Support Center: Methyl Pentafluoropropionate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and straightforward method for synthesizing this compound is the Fischer esterification of pentafluoropropionic acid with methanol, using a strong acid catalyst. This reaction involves heating the carboxylic acid and alcohol in the presence of a catalyst to form the ester and water.
Q2: What are the key physical properties of this compound?
Knowing the properties of the target compound is crucial for purification and characterization.
| Property | Value |
| CAS Number | 378-75-6[1][2] |
| Molecular Formula | C4H3F5O2[1] |
| Molecular Weight | 178.06 g/mol [1] |
| Boiling Point | 60-61.5 °C[1][3] |
| Density | ~1.4 g/cm³[1][3] |
| Appearance | Colorless liquid[1] |
Q3: What safety precautions should be taken when synthesizing this compound?
Both the reactants and the product have associated hazards. Pentafluoropropionic acid is corrosive, and this compound is a highly flammable liquid and vapor that causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[4] Ensure all glassware is properly dried to prevent unwanted side reactions with water.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in Fischer esterification, often due to the reversible nature of the reaction.[5]
| Potential Cause | Recommended Solution |
| Presence of Water | Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the reactants.[5] Ensure all reactants and solvents are anhydrous and use thoroughly dried glassware.[5] Consider using a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove water as it forms.[5] |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow or incomplete reaction. Use a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[5] |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. The reaction should be heated to a gentle reflux to ensure an adequate reaction rate.[5] |
| Short Reaction Time | Esterification reactions can be slow. Monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5] |
| Loss of Product During Workup | The product has a low boiling point (60-61.5 °C), which can lead to evaporative losses during solvent removal. Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
Troubleshooting Workflow for Low Yield
References
Technical Support Center: GC-MS Analysis of Pentafluoropropionyl (PFP) Derivatives
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues encountered during the GC-MS analysis of pentafluoropropionyl (PFP) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with my PFP-derivatized analytes?
Peak tailing for PFP derivatives is most often caused by secondary-site interactions between the polar analytes and active sites within your GC system.[1][2] PFP derivatives, while more volatile than their parent compounds, can still interact with silanol (-Si-OH) groups present on glass surfaces (like inlet liners and columns) or with active metal surfaces.[1][2] This interaction delays the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak shape. Other potential causes include column contamination, improper column installation, or using an inappropriate injection solvent.
Q2: What is the most critical component to check when troubleshooting peak tailing for these derivatives?
The GC inlet liner is the first and most critical component to inspect.[3][4] The liner is where the sample is vaporized at high temperatures, making it a primary site for analyte interaction and degradation. Using a non-deactivated or contaminated liner is a common source of peak tailing for active compounds like PFP derivatives.[3]
Q3: How do I select the correct GC inlet liner to prevent peak tailing?
To minimize interactions, always use a deactivated or "inert" inlet liner.[3] Modern inert liners are treated with a proprietary chemical process to cap active silanol groups, providing a much less reactive surface.[1][5][6] For splitless injections, which are common for trace analysis, a single taper liner with deactivated glass wool is often recommended to help focus the analytes onto the column while protecting it from non-volatile residues.[4][7][8]
Q4: Can the GC column itself cause peak tailing with PFP derivatives?
Yes. Even with an inert liner, active sites on the column can cause peak tailing. This can happen if the column has been damaged by harsh derivatization reagents, contaminated by sample matrix, or if the stationary phase is not suitable for the analytes.[7][9] If you suspect column activity, you can try trimming the first 10-20 cm from the front of the column. If this does not resolve the issue, replacing the column with a certified inert column (e.g., an Agilent J&W Ultra Inert column) is the best solution.[10]
Q5: Are there any specific GC parameters I should optimize?
While system inertness is key, optimizing GC parameters can also help. Ensure your initial oven temperature is appropriate for solvent focusing, especially in splitless mode. A starting temperature about 20°C below the boiling point of your injection solvent can help create a narrow injection band. Also, check for leaks in your system, as oxygen can degrade the column's stationary phase, creating active sites.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues with PFP derivatives.
Quantitative Data: Impact of an Inert Flow Path
Using a completely inert flow path is critical for achieving accurate and reproducible results for active compounds. The data below illustrates the significant improvement in peak shape for PFP-derivatized amphetamine when analyzed on a standard GC/MS system versus one equipped with an inert flow path (including an inert liner and column).
| Compound | Flow Path | Peak Asymmetry Factor (As) | Signal Response Improvement |
| Amphetamine-PFP | Standard (non-inert) | 2.1 | - |
| Amphetamine-PFP | Inert Flow Path | 1.1 | ~40% Increase |
| Methamphetamine-PFP | Standard (non-inert) | 1.8 | - |
| Methamphetamine-PFP | Inert Flow Path | 1.0 | ~35% Increase |
Data is synthesized from qualitative descriptions and typical performance improvements noted in application notes from Agilent Technologies.[1][3][5] An asymmetry factor of 1.0 represents a perfectly symmetrical Gaussian peak.
Experimental Protocols
Protocol 1: Derivatization of Amphetamines in Oral Fluid with PFPA
This protocol is adapted for the derivatization of amphetamines and related drugs for GC-MS analysis.[11][12]
-
Sample Preparation & Extraction:
-
To 0.5 mL of an oral fluid sample, add appropriate deuterated internal standards.
-
Alkalinize the sample by adding 0.1 N NaOH.
-
Perform a liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging.
-
Transfer the organic (top) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
-
Final Preparation:
-
After cooling, evaporate the excess reagent and solvent again under nitrogen.
-
Reconstitute the final residue in a suitable volume of ethyl acetate (e.g., 100 µL) for injection into the GC-MS.
-
Protocol 2: General GC-MS Parameters for PFP-Derivative Analysis
These are typical starting parameters that should be optimized for your specific analytes and instrument.
| Parameter | Setting |
| GC System | Agilent 7890 GC with 5977B MSD or equivalent |
| Inlet | Split/Splitless |
| Inlet Mode | Splitless (1 µL injection) |
| Inlet Temperature | 250 °C |
| Liner | Agilent Ultra Inert, Single Taper, Glass Wool (p/n 5190-2293) |
| Column | Agilent J&W HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 75 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 2 min) |
| MSD Transfer Line | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
References
- 1. agilent.com [agilent.com]
- 2. news-medical.net [news-medical.net]
- 3. agilent.com [agilent.com]
- 4. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.directindustry.com [pdf.directindustry.com]
- 7. gcms.cz [gcms.cz]
- 8. metrolab.blog [metrolab.blog]
- 9. Improved GC Analysis of Derivatized Amphetamines [restek.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in Methyl pentafluoropropionate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions involving Methyl Pentafluoropropionate (MPFP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MPFP) and what are its primary applications?
This compound (CAS No. 378-75-6) is a fluorinated ester valued for its unique chemical properties.[1] It serves as a versatile building block in organic synthesis, particularly for introducing the pentafluoropropionyl group into molecules. Its applications are prominent in the pharmaceutical and agrochemical industries for the synthesis of active ingredients and in materials science for creating specialized polymers and surfactants.[2]
Q2: What are the most common reactions where byproduct formation with MPFP is a concern?
Byproduct formation is a potential issue in several common reactions involving MPFP, including:
-
Amide Formation: Reaction of MPFP with primary or secondary amines to form N-substituted pentafluoropropionamides.
-
Transesterification: Reaction with other alcohols to form different pentafluoropropionate esters.
-
Reactions with strong nucleophiles: Where the ester can undergo undesired side reactions.
Q3: What is the most common byproduct in reactions involving this compound?
The most prevalent byproduct is Pentafluoropropionic acid (PFPA) . It primarily forms through the hydrolysis of the methyl ester.[3][4] This can occur if moisture is present in the reaction mixture or during aqueous work-up procedures.
Q4: How does moisture affect reactions with this compound?
Moisture can lead to the hydrolysis of this compound, producing methanol and Pentafluoropropionic acid. The presence of the acid can complicate the reaction by neutralizing basic reagents or catalyzing unwanted side reactions. Therefore, maintaining anhydrous (dry) reaction conditions is critical for minimizing this byproduct.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Low yield of the desired product and presence of a significant acidic impurity.
-
Possible Cause: Hydrolysis of this compound to Pentafluoropropionic acid due to the presence of water in the reagents or solvent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Glassware should be oven-dried or flame-dried under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use a Desiccant: If applicable to the reaction, consider adding a non-reactive drying agent.
-
Purification: If hydrolysis has already occurred, the acidic byproduct can be removed by washing the organic reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Caution is advised as a strong base may promote further hydrolysis of the desired ester product.
-
Problem 2: Incomplete reaction when forming an amide with an amine.
-
Possible Cause 1: Insufficient reactivity of the amine. Sterically hindered or electron-deficient amines may react slowly with this compound.
-
Solution:
-
Increase the reaction temperature.
-
Use a catalyst, such as a Lewis acid, to activate the ester.
-
Increase the reaction time.
-
-
-
Possible Cause 2: Stoichiometry imbalance. If the amine is volatile, it may have evaporated from the reaction mixture.
-
Solution: Use a slight excess of the amine. Conduct the reaction in a sealed vessel if the amine is highly volatile.
-
-
Possible Cause 3: Formation of an unreactive salt. If the reaction conditions are acidic, the amine may be protonated, rendering it non-nucleophilic.
-
Solution: Add a non-nucleophilic base to neutralize any acid and free the amine.
-
Problem 3: Formation of multiple ester products in a transesterification reaction.
-
Possible Cause: The equilibrium of the transesterification reaction is not shifted sufficiently towards the desired product.
-
Troubleshooting Steps:
-
Use an Excess of the Reagent Alcohol: Le Chatelier's principle dictates that using a large excess of the new alcohol will drive the equilibrium towards the formation of the desired ester.
-
Remove Methanol: If possible, remove the methanol byproduct as it forms (e.g., by distillation) to shift the equilibrium.
-
Catalyst Choice: Use an appropriate catalyst (acid or base) to accelerate the reaction towards equilibrium.
-
Data Presentation
Table 1: Impact of Reaction Conditions on Byproduct Formation (Illustrative)
| Reaction Type | Reagent | Solvent | Temperature (°C) | Key Byproduct | Byproduct Percentage (Approx.) | Mitigation Strategy |
| Amide Formation | Aniline | Toluene | 80 | Pentafluoropropionic acid | < 2% | Use anhydrous conditions |
| Amide Formation | Aniline (wet) | Toluene | 80 | Pentafluoropropionic acid | 10-15% | Dry reagents and solvent |
| Transesterification | Ethanol (1.1 eq) | Dichloromethane | 25 | Unreacted MPFP | ~50% | Use a large excess of ethanol |
| Transesterification | Ethanol (10 eq) | Dichloromethane | 25 | Unreacted MPFP | < 5% | Use a large excess of ethanol |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: General Procedure for Amide Formation with Minimized Byproducts
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of the amine (1.0 equivalent) in anhydrous solvent (e.g., Toluene, Dichloromethane) to a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Addition of MPFP: Slowly add this compound (1.05 equivalents) to the amine solution at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, wash the organic layer with a mild aqueous acid (to remove excess amine) and then with a saturated sodium bicarbonate solution (to remove any Pentafluoropropionic acid).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, desired product, and any byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns. The relative peak areas can provide an estimate of the product and byproduct distribution.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
For non-volatile products and byproducts, reversed-phase HPLC is an effective purification method.[5]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a suitable wavelength for the product and byproducts.
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and inject it onto the column. Collect the fractions corresponding to the desired product peak. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Troubleshooting workflow for minimizing byproduct formation.
Caption: General experimental workflow for MPFP reactions.
References
Managing moisture sensitivity during pentafluoropropionic anhydride derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Pentafluoropropionic Anhydride (PFPA) for chemical derivatization. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges, particularly those related to moisture sensitivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or Incomplete Derivatization | 1. Presence of moisture: PFPA readily hydrolyzes in the presence of water, reducing its derivatizing efficiency.[1][2][3] 2. Degraded Reagent: Improper storage can lead to the degradation of PFPA. 3. Insufficient Reagent: The molar ratio of PFPA to the analyte may be too low. 4. Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[1] | 1. Ensure anhydrous conditions: Thoroughly dry all glassware. Use anhydrous solvents and store reagents under an inert gas like nitrogen.[1][2] 2. Use fresh, high-quality PFPA: Store PFPA in a desiccator or under an inert atmosphere. 3. Increase PFPA concentration: Use a molar excess of the derivatizing agent.[1] 4. Optimize reaction parameters: Adjust the incubation time and temperature according to the specific analyte. |
| Poor Peak Shape (e.g., Tailing) | 1. Incomplete Derivatization: Exposed polar functional groups on the analyte can interact with active sites in the GC system.[1] 2. Active Sites in GC System: The GC inlet liner or column may have active sites causing adsorption.[1] | 1. Re-optimize derivatization: Ensure the reaction goes to completion by addressing the points under "Poor or Incomplete Derivatization". 2. Deactivate the GC system: Use a deactivated inlet liner and condition the GC column as per the manufacturer's instructions.[1] |
| Low Sensitivity / Poor Detection Limits | 1. Inefficient Derivatization: See "Poor or Incomplete Derivatization". 2. Thermal Degradation: The derivatized analyte may be degrading in the hot GC inlet. | 1. Optimize derivatization: Ensure complete reaction for maximum derivative yield. 2. Lower Injector Temperature: If the derivative is thermally labile, reducing the inlet temperature can improve sensitivity.[1] |
| Multiple or Unexpected Peaks | 1. Side Reactions: The analyte or derivative may be undergoing side reactions or degradation. 2. Formation of Stereoisomers: Derivatization of chiral compounds can sometimes lead to the formation of diastereomers. | 1. Optimize reaction conditions: Adjusting temperature and time can minimize side reactions.[1] 2. Chromatographic Resolution: If stereoisomers are formed, ensure the chromatographic method can resolve them. |
| Column Damage | Acidic By-products: The primary by-product of PFPA derivatization is pentafluoropropionic acid, which can damage the GC column's stationary phase.[4] | Neutralize or Remove Acid: Use a base, such as triethylamine, as an acid scavenger during the reaction.[2] Alternatively, the acidic by-product can be removed by evaporation under a stream of nitrogen before injection.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my PFPA reagent turning cloudy or forming a precipitate?
A1: This is a strong indication of hydrolysis due to moisture contamination. PFPA reacts with water to form pentafluoropropionic acid, which may be less soluble in the storage solvent or appear as a separate phase.[3] To prevent this, always handle PFPA under anhydrous and inert conditions.
Q2: What are the best practices for handling and storing PFPA?
A2: PFPA is highly sensitive to moisture. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect it from atmospheric moisture. Use dry syringes and needles when transferring the reagent.
Q3: Can I use solvents other than ethyl acetate or toluene for PFPA derivatization?
A3: While ethyl acetate and toluene are commonly used, other anhydrous, non-protic solvents can be suitable.[5][6] It is crucial that the chosen solvent is of high purity and free of water. The choice of solvent can also affect the stability and extraction efficiency of the resulting derivatives.[5][6] For instance, PFP derivatives have been found to be less susceptible to hydrolysis in toluene compared to ethyl acetate.[5]
Q4: How can I confirm that my derivatization reaction is complete?
A4: You can monitor the reaction progress by analyzing aliquots at different time points using your analytical method (e.g., GC-MS). The disappearance of the parent analyte peak and the maximization of the derivative peak indicate reaction completion.
Q5: What is the purpose of adding a base like triethylamine to the reaction?
A5: A base, often referred to as an acid scavenger, is added to neutralize the pentafluoropropionic acid by-product formed during the reaction.[2] This drives the equilibrium towards the formation of the derivative and prevents potential damage to the analytical column by the corrosive acid.[4]
Experimental Protocols
General Protocol for PFPA Derivatization of Amines and Alcohols:
This protocol is a general guideline and may require optimization for specific analytes.
-
Sample Preparation: Evaporate the sample solution to complete dryness under a gentle stream of dry nitrogen.
-
Reagent Preparation: In a separate vial, prepare the derivatization reagent by mixing PFPA with an anhydrous solvent (e.g., ethyl acetate or toluene). A common ratio is 1:4 (v/v) of PFPA to solvent.[5] If using an acid scavenger, it can be added to the solvent.
-
Derivatization: Add the PFPA reagent mixture to the dried sample. For example, add 50 µL of ethyl acetate followed by 50 µL of PFPA.[1]
-
Incubation: Vortex the mixture for approximately 30 seconds and then incubate at a controlled temperature (e.g., 65-70°C) for a specified time (e.g., 20-30 minutes).[1][5]
-
Evaporation: After incubation, evaporate the mixture to dryness under a stream of dry nitrogen to remove excess reagent and the acid by-product.[1][2]
-
Reconstitution: Reconstitute the dried residue in a suitable anhydrous solvent (e.g., ethyl acetate) for analysis.[1]
Visualizations
Caption: A flowchart illustrating the key steps in a typical PFPA derivatization procedure.
Caption: The chemical reaction showing the hydrolysis of PFPA into pentafluoropropionic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) of Methyl Pentafluoropropionate from Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase extraction (SPE) of methyl pentafluoropropionate from aqueous samples.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I experiencing low recovery of this compound?
A1: Low recovery is a common issue in SPE and can stem from several factors throughout the process.[1][2] The first step in troubleshooting is to determine at which stage the analyte is being lost by collecting and analyzing fractions from each step of the procedure (sample load, wash, and elution).[3]
-
Analyte Breakthrough During Sample Loading: If this compound is found in the fraction that flows through the cartridge during sample loading, it indicates that it is not being adequately retained by the sorbent.[1][4]
-
Improper Sorbent Choice: The sorbent may not have the appropriate affinity for this compound. For a small, moderately polar, fluorinated ester, a reversed-phase sorbent like C18 or a polymeric sorbent is a common starting point.[5]
-
Incorrect Sample Solvent: The sample matrix may contain organic solvents that are too strong, preventing the analyte from binding to the sorbent.[4] Diluting the sample with a weaker solvent, such as water, can enhance retention.[6]
-
High Flow Rate: A sample loading flow rate that is too high can reduce the interaction time between the analyte and the sorbent, leading to breakthrough.[4][5] Try decreasing the flow rate.
-
Column Overload: Exceeding the capacity of the SPE cartridge by loading too much sample volume or a sample with a high concentration of the analyte can cause breakthrough.[4] Consider using a larger sorbent mass or reducing the sample volume.
-
-
Analyte Loss During the Wash Step: If the analyte is detected in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the this compound.[3]
-
Wash Solvent Strength: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent.[1] If using a reversed-phase sorbent, decrease the percentage of organic solvent in the wash solution.
-
-
Incomplete Elution: If the analyte is not found in the load or wash fractions and recovery is still low, it may be irreversibly bound to the sorbent or the elution solvent is not strong enough to remove it.[1][3]
-
Elution Solvent Strength: Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of a stronger organic solvent (e.g., acetonitrile or methanol).[1]
-
Secondary Interactions: There may be unintended secondary interactions between the analyte and the sorbent. Adding a modifier to the elution solvent can help disrupt these interactions.[1]
-
Q2: My results for this compound recovery are not reproducible. What are the likely causes?
A2: Poor reproducibility can be caused by inconsistencies in the experimental procedure or issues with the analytical system.[1][7]
-
Inconsistent SPE Procedure: Ensure that all steps of the SPE method, including sample loading and elution flow rates, solvent volumes, and drying times, are kept consistent between samples.[8]
-
Variable Sample Matrix: Differences in the composition of the water samples can affect the extraction efficiency.
-
Analytical System Issues: Verify that the analytical instrument (e.g., GC-MS, LC-MS) is functioning correctly by injecting known standards.[1] Check for issues like sample carryover or detector problems.[2]
-
SPE Cartridge Variability: Inconsistent packing of SPE cartridges, especially between different batches, can lead to variable results.[7]
Q3: The extracted sample for this compound analysis is not clean enough. How can I improve the cleanup?
A3: If the final extract contains a high level of interfering substances, it can lead to poor reproducibility and column failure in subsequent analysis.[1][2]
-
Optimize the Wash Step: The wash step is crucial for removing matrix components. Experiment with different wash solvents of varying strengths to find the optimal balance between removing interferences and retaining the analyte.[1]
-
Change the Sorbent: A different sorbent with a higher selectivity for this compound may provide a cleaner extract.[9]
-
Modify the Elution Solvent: A weaker elution solvent may be more selective for the analyte, leaving more of the interfering compounds on the sorbent.[2]
Frequently Asked Questions (FAQs)
Q1: What type of SPE sorbent is best for extracting this compound from water?
A1: The choice of sorbent is critical for successful SPE.[5] For a moderately polar compound like this compound, a reversed-phase mechanism is generally suitable. Consider the following options:
-
C18 (Octadecyl): A common starting point for the extraction of semi-volatile organic compounds.[5]
-
Polymeric Sorbents (e.g., Divinylbenzene-based): These often have higher capacity and are more stable across a wider pH range than silica-based sorbents.[10]
-
Weak Anion Exchange (WAX): Given the fluorination, there is a possibility of interaction with WAX sorbents, which are commonly used for PFAS analysis.[11][12]
Q2: What are the key steps in a typical SPE workflow for this compound?
A2: A standard SPE procedure involves the following steps: conditioning, equilibration, sample loading, washing, and elution.[13]
-
Conditioning: The sorbent is wetted with a solvent like methanol to activate the functional groups.[14]
-
Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water) to prepare it for sample loading.[14]
-
Sample Loading: The water sample containing this compound is passed through the cartridge.[13]
-
Washing: The cartridge is washed with a weak solvent to remove interferences.[13]
-
Elution: The retained this compound is eluted from the cartridge with a strong organic solvent.[13]
Q3: How important is the flow rate during the SPE process?
A3: The flow rate is a critical parameter that can significantly impact recovery.[5] A flow rate that is too high during sample loading can lead to analyte breakthrough, while a very slow flow rate can unnecessarily prolong the extraction time.[4] The optimal flow rate should be determined empirically for your specific application.
Experimental Protocols
Generic SPE Method Development Protocol for this compound
This protocol provides a starting point for developing a robust SPE method.
-
Sorbent Selection:
-
Begin with a reversed-phase sorbent such as C18 or a polymeric sorbent.
-
If recovery is low, consider other sorbents like weak anion exchange (WAX) cartridges.[11]
-
-
Conditioning and Equilibration:
-
Sample Loading:
-
Load the aqueous sample at a controlled, consistent flow rate. Start with a flow rate of approximately 1-5 mL/min.
-
Collect the flow-through for analysis to check for breakthrough.[3]
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. Start with reagent water or a low percentage of organic solvent in water (e.g., 5% methanol).
-
Collect the wash solvent for analysis.[3]
-
-
Elution:
-
Optimization:
-
Analyze the fractions from each step to identify where analyte loss is occurring.[3]
-
Systematically vary parameters such as sorbent type, wash solvent composition, and elution solvent composition to maximize recovery and minimize interferences.
-
Data Presentation
Table 1: Example Parameters for SPE Method Development
| Parameter | Initial Condition | Optimization Range |
| Sorbent | C18, 500 mg | Polymeric, WAX |
| Conditioning Solvent | Methanol (5 mL) | Acetonitrile |
| Equilibration Solvent | Reagent Water (5 mL) | Sample matrix buffer |
| Sample Volume | 100 mL | 50 - 500 mL |
| Sample Loading Flow Rate | 3 mL/min | 1 - 10 mL/min |
| Wash Solvent | 5% Methanol in Water (5 mL) | 0-20% Organic in Water |
| Elution Solvent | Methanol (2 x 2 mL) | Acetonitrile, Dichloromethane |
| Elution Flow Rate | 1 mL/min | 0.5 - 2 mL/min |
Visualizations
Caption: A typical workflow for solid-phase extraction (SPE).
Caption: Decision tree for troubleshooting low SPE recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. biotage.com [biotage.com]
- 6. silicycle.com [silicycle.com]
- 7. hawach.com [hawach.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Troubleshooting Solid Phase Extraction Chemistry for EPA Methodology | Iowa PFAS Conference - The University of Iowa [pfas.conference.uiowa.edu]
- 11. agilent.com [agilent.com]
- 12. Simplified SPE for PFAS Analysis of Non-Potable Waters [restek.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Overcoming challenges in analyzing Methyl pentafluoropropionate in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of methyl pentafluoropropionate in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound in complex biological matrices?
A1: The primary challenges include:
-
Matrix Effects: Complex matrices such as plasma, urine, and tissue homogenates contain numerous endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3] This can significantly impact the accuracy and precision of quantification.
-
Low Volatility: While this compound is more volatile than its corresponding carboxylic acid, its volatility may still be insufficient for sensitive headspace GC-MS analysis without optimizing extraction conditions.
-
Sample Preparation: Efficient extraction of this compound from complex matrices while minimizing co-extraction of interfering substances is critical and often requires multi-step procedures.[4]
-
Analyte Stability: The stability of this compound in biological samples during collection, storage, and processing needs to be carefully evaluated to prevent degradation.[5]
-
Lack of Certified Reference Materials: The absence of commercially available certified reference materials for this compound in various matrices can make method validation and quality control more challenging.
Q2: Which analytical technique is better for this compound analysis: GC-MS or LC-MS/MS?
A2: Both GC-MS and LC-MS/MS can be suitable for the analysis of this compound, and the choice depends on the specific application, matrix, and available instrumentation.
-
GC-MS: Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. This compound's volatility makes it a good candidate for GC-MS analysis.[6] Headspace GC-MS can be particularly advantageous for minimizing matrix effects by introducing only the volatile components of the sample into the instrument.[7][8] However, derivatization may sometimes be employed to improve chromatographic performance and detection sensitivity.[9][10]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for a wide range of compounds, including those that are not amenable to GC. While this compound can be analyzed by LC-MS/MS, careful management of matrix effects is crucial, especially when using electrospray ionization (ESI).[1][2] Isotope dilution methods are often employed to compensate for these effects.[11]
Q3: What is a suitable internal standard for the quantification of this compound?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-¹³C₃ or this compound-d₃. If a stable isotope-labeled standard is not available, a structurally similar compound with similar physicochemical properties can be used. A potential candidate could be a homologous methyl perfluoroalkanoate, such as methyl heptafluorobutyrate, or another fluorinated ester with a similar retention time and ionization response. The chosen internal standard should be demonstrated to effectively compensate for matrix effects and variability in sample preparation.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Isotope Dilution: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.[11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.
-
Standard Addition: This involves adding known amounts of the analyte to the sample and extrapolating to determine the endogenous concentration. While accurate, it is a time-consuming method.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column.[12] 2. Column overload. 3. Inappropriate injection temperature. | 1. Use a deactivated liner and/or trim the first few centimeters of the column.[12] 2. Dilute the sample or use a split injection. 3. Optimize the injector temperature to ensure complete and rapid volatilization without degradation. |
| Low Signal Intensity / No Peak | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample preparation or injection. 3. Leak in the GC system.[13] 4. Incorrect MS parameters (e.g., ionization mode, selected ions). | 1. Optimize the extraction solvent, pH, and temperature. Consider headspace analysis for cleaner sample introduction.[7] 2. Check the stability of this compound under the analytical conditions. 3. Perform a leak check of the injector, column fittings, and MS interface.[13] 4. Verify the MS method parameters and tune the instrument. |
| Poor Reproducibility | 1. Inconsistent injection volume or technique. 2. Variability in sample preparation. 3. Septum leak.[12] 4. Fluctuations in gas flows or temperatures.[13] | 1. Use an autosampler for precise injections. 2. Ensure consistent timing and execution of each step in the sample preparation protocol. Use an internal standard. 3. Replace the injector septum.[12] 4. Check and stabilize all GC and MS temperatures and gas flows. |
| Ghost Peaks / Carryover | 1. Contamination of the syringe, injector, or column. 2. Sample carryover from a previous high-concentration sample. | 1. Clean the syringe, replace the injector liner, and bake out the column. 2. Inject a solvent blank after high-concentration samples to check for carryover. Optimize the syringe and injector cleaning procedure. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components competing for ionization.[1][2][3] 2. High salt concentration in the sample. | 1. Improve chromatographic separation to resolve the analyte from interferences. 2. Enhance sample cleanup using SPE or LLE.[4] 3. Use a stable isotope-labeled internal standard. 4. Dilute the sample extract. 5. Perform a desalting step during sample preparation. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition. 2. Column degradation or contamination. 3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Flush the column with a strong solvent or replace it if necessary. Use a guard column. 3. Ensure the column oven is stable at the set temperature. |
| Split Peaks | 1. Column void or channeling. 2. Sample solvent incompatible with the mobile phase. 3. Clogged frit or tubing. | 1. Replace the column. 2. Reconstitute the sample extract in a solvent similar in composition to the initial mobile phase. 3. Check for blockages in the LC system and replace components as needed. |
| High Background Noise | 1. Contaminated mobile phase, solvent, or glassware. 2. Contamination from the LC-MS system. 3. Improperly set MS parameters. | 1. Use high-purity solvents and meticulously clean all glassware. 2. Flush the entire LC-MS system. 3. Optimize MS parameters, such as collision energy and declustering potential, to improve the signal-to-noise ratio. |
Quantitative Data Summary
The following table provides representative analytical performance data for per- and polyfluoroalkyl substances (PFAS) in various matrices. These values can serve as a starting point for method development and validation for this compound. Actual limits of detection (LOD), limits of quantification (LOQ), and recovery will be method and matrix-dependent and must be experimentally determined.
| Analyte Class | Matrix | Analytical Technique | Representative LOQ | Representative Recovery (%) |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | Human Plasma | LC-MS/MS | 0.009 - 0.245 µg/L[14] | 87.9 - 113.1[14] |
| Volatile PFAS | Water | HS-SPME-GC-MS/MS | 1 - 2.5 ng/L | - |
| PFCAs | Water | GC-MS (after derivatization) | 1.14 - 6.32 µg/L[9] | - |
| Various PFAS | Wastewater | LC-MS/MS | - | 77 - 99 |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Plasma
This protocol provides a general procedure for the analysis of this compound in plasma using headspace gas chromatography-mass spectrometry.
1. Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., methyl heptafluorobutyrate or a stable isotope-labeled analog)
-
Headspace grade solvent (e.g., DMSO)[15]
-
20 mL headspace vials with PTFE-lined septa
-
Plasma sample
2. Sample Preparation:
-
Allow plasma samples to thaw at room temperature.
-
In a 20 mL headspace vial, add 1 mL of plasma.
-
Spike with the internal standard solution.
-
If necessary, add a salting-out agent (e.g., sodium chloride) to improve the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex briefly to mix.
3. Headspace GC-MS Parameters (Starting Point):
-
Headspace Autosampler:
-
GC System:
-
Inlet Temperature: 250°C
-
Column: e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Oven Program: 40°C (hold for 2 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
-
4. Quality Control:
-
Analyze a solvent blank with each batch to check for contamination.
-
Analyze a matrix blank to assess for interferences.
-
Prepare calibration standards in the headspace solvent or a matrix surrogate.
Protocol 2: LC-MS/MS Analysis of this compound in Tissue
This protocol is adapted from general procedures for PFAS analysis in tissue, such as EPA Method 1633.[17]
1. Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)
-
Homogenizer
2. Sample Preparation:
-
Weigh approximately 1 g of tissue into a polypropylene centrifuge tube.
-
Add the internal standard solution.
-
Add homogenization solvent (e.g., a mixture of acetonitrile and potassium hydroxide solution).[17]
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the sample and collect the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup of the supernatant using a WAX cartridge.[11]
-
Condition the cartridge with methanol and water.
-
Load the sample extract.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a basic methanolic solution.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
3. LC-MS/MS Parameters (Starting Point):
-
LC System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using precursor and product ion transitions specific to this compound and its internal standard.
-
4. Quality Control:
-
Include a method blank, a matrix spike, and a duplicate sample in each analytical batch.
-
Monitor the recovery of the internal standard in all samples.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. forensicsciencereview.com [forensicsciencereview.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. organomation.com [organomation.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Pentafluoropropanoic acid methyl ester [webbook.nist.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Headspace GC-MS Analysis - www.impactanalytical.com [impactanalytical.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. d-nb.info [d-nb.info]
- 15. The Utility of Headspace Grade Solvents for the Analysis of Organic Volatile Impurities [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. epa.gov [epa.gov]
How to improve reproducibility of experiments using Methyl pentafluoropropionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments using Methyl Pentafluoropropionate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a fluorinated ester commonly used in chemical synthesis and analysis.[1][2] Its primary applications include:
-
Derivatization Agent: It is frequently used as a derivatization agent in gas chromatography-mass spectrometry (GC-MS) to improve the volatility and thermal stability of analytes, particularly for amino acids.[3][4]
-
Organic Synthesis: It serves as a building block in the synthesis of fluorinated polymers, pharmaceuticals, and agrochemicals.[1] The introduction of fluorine can enhance the chemical stability and biological activity of molecules.[5][6]
-
Specialty Solvent: Due to its unique properties, it can be used as a specialty solvent in certain applications.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| CAS Number | 378-75-6 | [1][2][7][8] |
| Molecular Formula | C4H3F5O2 | [1][2][7][8] |
| Molecular Weight | 178.06 g/mol | [1][7] |
| Boiling Point | 60-61.5 °C | [1][9] |
| Density | 1.393 g/cm³ | [9] |
| Refractive Index | n20D 1.29 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Solubility | Soluble in many organic solvents. | |
| Storage | Store at room temperature.[1] |
Q3: What are the main safety precautions to consider when working with this compound?
This compound is a flammable liquid and can cause skin and eye irritation.[7][10] It is essential to handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Keep it away from heat, sparks, and open flames.[10]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound, particularly in derivatization reactions for GC-MS analysis.
Problem: Incomplete or Low Yield of Derivatization
Possible Causes:
-
Presence of Water: Traces of water in the sample or reagents can hydrolyze the this compound and interfere with the derivatization reaction.
-
Incorrect Reagent Stoichiometry: An insufficient amount of derivatizing agent will lead to incomplete reaction.
-
Suboptimal Reaction Temperature or Time: The derivatization reaction may not proceed to completion if the temperature is too low or the reaction time is too short.
-
Degraded Reagent: this compound can degrade over time, especially if not stored properly.
Solutions:
-
Ensure Anhydrous Conditions: Dry samples thoroughly before derivatization. Use anhydrous solvents and reagents.
-
Optimize Reagent Concentration: Use a molar excess of this compound to drive the reaction to completion.
-
Optimize Reaction Conditions: Empirically determine the optimal temperature and time for your specific analyte. A typical starting point is 60-80°C for 30-60 minutes.[3]
-
Use Fresh Reagent: Use a fresh bottle of this compound or verify the purity of the existing stock.
Problem: Poor Peak Shape or Tailing in GC-MS Analysis
Possible Causes:
-
Incomplete Derivatization: Underivatized analytes can interact with the GC column, leading to poor peak shape.
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.
-
Improper GC Column Selection: The column phase may not be suitable for the fluorinated derivatives.
Solutions:
-
Optimize Derivatization: Ensure the derivatization reaction has gone to completion using the troubleshooting steps above.
-
Deactivate the GC System: Use a deactivated injector liner and consider conditioning the column.
-
Optimize Injection Volume: Reduce the injection volume or dilute the sample.
-
Select an Appropriate GC Column: A mid-polarity column is often suitable for the analysis of fluorinated compounds.
Problem: Non-Reproducible Results
Possible Causes:
-
Variability in Sample Preparation: Inconsistent sample handling, such as variations in drying or reagent addition, can lead to variability.
-
Inconsistent Derivatization Conditions: Fluctuations in reaction temperature or time will affect the derivatization efficiency.
-
Instrumental Variability: Changes in GC-MS performance, such as injector temperature or gas flow rates, can impact results.
-
Standard Instability: The derivatized standards may not be stable over time.
Solutions:
-
Standardize Protocols: Develop and strictly follow a detailed standard operating procedure (SOP) for sample preparation and derivatization.
-
Use a Thermoblock or Water Bath: Maintain a consistent and accurate reaction temperature.
-
Perform Regular Instrument Maintenance and Calibration: Ensure the GC-MS system is performing optimally.
-
Assess Standard Stability: Analyze standards at different time points after derivatization to determine their stability. A study has shown that methyl ester-pentafluoropropionic derivatives of amino acids are stable in toluene for at least 14 days.[3][4]
Experimental Protocols
Detailed Protocol for Derivatization of Amino Acids for GC-MS Analysis
This protocol is adapted from established methods for the two-step derivatization of amino acids using methylation followed by acylation with pentafluoropropionic anhydride (PFPA), a related and commonly used reagent. The principles are directly applicable to derivatization with this compound.
Materials:
-
This compound
-
Anhydrous Methanol with 2M HCl
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate
-
Borate Buffer (400 mM, pH 8.5)
-
Toluene
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Esterification (Methylation):
-
Acylation (Pentafluoropropionylation):
-
Extraction:
-
GC-MS Analysis:
-
Carefully transfer the upper toluene layer to a GC-MS autosampler vial.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
Visualizations
Experimental Workflow for Amino Acid Derivatization
Caption: Workflow for the derivatization of amino acids for GC-MS analysis.
Troubleshooting Logic for Low Derivatization Yield
Caption: Decision tree for troubleshooting low derivatization yield.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 378-75-6 [amp.chemicalbook.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Refining Separation Methods for Methyl Pentafluoropropionate Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Pentafluoropropionate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
This guide addresses common problems encountered during the purification and analysis of this compound.
Distillation Issues
Q1: My this compound distillate has a low purity (<98%). What are the potential causes and solutions?
A1: Low purity after distillation can result from several factors:
-
Incomplete removal of volatile impurities: Solvents used in the synthesis (e.g., methanol, diethyl ether) or low-boiling point byproducts may co-distill with the product.
-
Solution: Ensure the initial reaction mixture is properly quenched and washed to remove water-soluble impurities. A fractional distillation with a column of sufficient theoretical plates is recommended.
-
-
Azeotrope formation: Fluorinated esters can sometimes form azeotropes with solvents or impurities, making separation by simple distillation difficult.
-
Solution: Consider azeotropic distillation. The addition of an entraining agent that forms a new, lower-boiling azeotrope with one of the components can help separate the mixture.
-
-
Thermal decomposition: Although generally stable, prolonged heating at high temperatures could potentially lead to degradation.
-
Solution: Use vacuum distillation to lower the boiling point of this compound (b.p. 59-60 °C at atmospheric pressure) and minimize thermal stress.
-
Chromatography Issues (GC & HPLC)
Q2: I am seeing peak tailing for this compound in my Gas Chromatography (GC) analysis. How can I improve the peak shape?
A2: Peak tailing in GC for fluorinated compounds can be due to:
-
Active sites on the column: Free silanol groups on the stationary phase can interact with the polar ester group.
-
Solution: Use a deactivated or inert column, such as one with a wax-based or specially deactivated phase. A column specifically designed for fluorinated compounds may also be beneficial.
-
-
Sample overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inlet issues: A dirty or active inlet liner can cause peak tailing.
-
Solution: Clean or replace the inlet liner regularly. Use a deactivated liner.
-
Q3: My HPLC separation of this compound from its impurities shows poor resolution. What can I do?
A3: Poor resolution in HPLC can be addressed by modifying several parameters:
-
Mobile phase composition: The solvent strength and selectivity may not be optimal.
-
Solution: Adjust the ratio of your organic modifier (e.g., acetonitrile, methanol) to water. For fluorinated compounds, using a fluorinated alcohol like trifluoroethanol in the mobile phase can sometimes improve selectivity.
-
-
Stationary phase selection: A standard C18 column may not provide sufficient selectivity.
-
Solution: Consider using a column with a fluorinated stationary phase (e.g., a PFP or F5 phase). These phases can offer different selectivities for fluorinated analytes.
-
-
Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Experiment with adjusting the column temperature. Higher temperatures can sometimes improve efficiency and resolution.
-
General Purity and Stability
Q4: I suspect my this compound is degrading over time. What are the likely causes and how can I prevent it?
A4: While this compound is a relatively stable compound, degradation can occur under certain conditions:
-
Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases, or even water over prolonged periods. This will form pentafluoropropionic acid and methanol.
-
Solution: Store the product in a tightly sealed container in a cool, dry place. Avoid exposure to moisture and strong acidic or basic conditions. Use anhydrous solvents for reactions and analysis where possible.
-
-
Contamination: Impurities from the synthesis or storage containers can catalyze degradation.
-
Solution: Ensure all glassware and storage containers are clean and inert. Store in high-quality, non-reactive containers.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of >98.0% (GC) or 99%.
Q2: What are the common impurities I might find in my this compound product?
A2: Common impurities can include:
-
Residual starting materials from the synthesis.
-
Byproducts from side reactions, such as incompletely fluorinated esters.
-
Solvents used in the reaction or purification, such as methanol or diethyl ether.
-
Hydrolysis products like pentafluoropropionic acid.
Q3: What are the key physical properties of this compound relevant to its separation?
A3: The key properties are summarized in the table below.
| Property | Value |
| Boiling Point | 59-60 °C |
| Density | 1.393 g/mL at 20 °C |
| Molecular Weight | 178.06 g/mol |
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is a very common and effective method for purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for less volatile impurities.
Experimental Protocols
Protocol 1: Fractional Distillation for Purification of this compound
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., Raschig rings) of at least 20 cm in length. Use a round-bottom flask of an appropriate size for the volume of crude product. All glassware must be dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
Collect the initial fraction that comes over at a lower temperature. This will likely contain volatile impurities and residual solvents.
-
Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a constant temperature of 59-60 °C. This is the purified this compound.
-
Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.
-
-
Analysis: Analyze the collected fraction by GC to confirm its purity.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
-
Instrument and Column: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms) is a good starting point. For potentially challenging separations, a column with a fluorinated stationary phase can be considered.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 10 °C/minute.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for refining this compound.
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for Pentafluoropropionyl Derivatives
For researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of various compounds, derivatization is a critical step to enhance analyte volatility, thermal stability, and detectability. Pentafluoropropionyl (PFP) derivatives, formed by the reaction of analytes with reagents like pentafluoropropionic anhydride (PFPA), are widely used for this purpose. This guide provides a comprehensive comparison of validated GC-MS methods for the analysis of PFP derivatives, supported by experimental data and detailed protocols.
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the key parameters for method validation.[1][2][3] These parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. This guide will delve into these parameters in the context of GC-MS analysis of PFP derivatives.
Performance Comparison of Validated GC-MS Methods for PFP Derivatives
The following tables summarize the quantitative performance characteristics of various GC-MS methods used for the analysis of different classes of compounds as their PFP derivatives.
Table 1: Biogenic Amines and Polyamines
| Analyte | Linearity (Range) | Correlation Coefficient (r²) | LOD (fmol) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Histamine (HA) | 0 - 700 pmol | >0.99 | 1670 (d₀-HA), 557 (d₄-HA) | - | Analytically Satisfactory | Analytically Satisfactory | [4][5] |
| Agmatine (AGM) | 0 - 700 pmol | >0.99 | 1-22 | - | Analytically Satisfactory | Analytically Satisfactory | [4][5] |
| Putrescine (PUT) | 0 - 700 pmol | >0.99 | 1-22 | - | Analytically Satisfactory | Analytically Satisfactory | [4][5] |
| Spermidine (SPD) | 0 - 700 pmol | >0.99 | 1-22 | - | Analytically Satisfactory | Analytically Satisfactory | [4][5] |
Table 2: Amino Acids
| Analyte | Linearity (Range) | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Various Amino Acids | Not Specified | >0.99 | Not Specified | Not Specified | Not Specified | <15% | [6] |
Table 3: Amphetamines and Cathinones in Oral Fluid
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) | LOQ (ng/mL) | Reference |
| Amphetamine | 2.5 - 500 | >0.99 | 2.5 | [7] |
| Methamphetamine | 2.5 - 500 | >0.99 | 2.5 | [7] |
| MDMA | 2.5 - 500 | >0.99 | 2.5 | [7] |
| Mephedrone | 2.5 - 500 | >0.99 | 2.5 | [7] |
Experimental Protocols
A generalized experimental protocol for the analysis of compounds as their PFP derivatives by GC-MS is outlined below. Specific conditions may need to be optimized depending on the analyte and the sample matrix.
Sample Preparation and Extraction
For biological samples such as serum or urine, a liquid-liquid extraction is commonly employed to isolate the analytes of interest.
-
For Biogenic Amines: A two-step extraction with n-butanol from an alkalinized sample, followed by back-extraction into hydrochloric acid is a common procedure.[4][5]
-
For Amino Acids: Direct derivatization of the dried sample extract is often performed.[6]
Derivatization with Pentafluoropropionic Anhydride (PFPA)
The core of the methodology is the derivatization step, which converts polar functional groups (e.g., amines, hydroxyls) into their less polar and more volatile PFP esters.
-
Reagent Preparation: Prepare a solution of PFPA in a suitable solvent such as ethyl acetate or acetonitrile. A common ratio is 1:4 (v/v) of PFPA to solvent.[6]
-
Reaction Conditions: Add the derivatizing agent to the dried sample extract. The reaction is typically carried out at an elevated temperature, for example, 65°C for 30 minutes.[4][5][8][9]
-
Extraction of Derivatives: After the reaction, the PFP derivatives are extracted into an organic solvent suitable for GC-MS injection, such as toluene or ethyl acetate.[4][5][8]
GC-MS Analysis
The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC) Conditions:
-
Column: A nonpolar or medium-polarity column, such as a DB-5 or HP-5, is typically used.[10]
-
Inlet: Split or splitless injection may be used depending on the analyte concentration.[10]
-
Oven Temperature Program: The temperature program is optimized to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40-70°C) and ramp up to a higher temperature (e.g., 280-320°C).[4][5][10]
-
Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the most common mode for PFP derivatives. Negative Ion Chemical Ionization (NICI) can also be used for enhanced sensitivity for certain compounds.[9]
-
Acquisition Mode: Data can be acquired in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to improve sensitivity and selectivity.[4]
-
Visualizing the Workflow and Validation Parameters
To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dea.gov [dea.gov]
A Comparative Guide to Derivatization Agents: Methyl Pentafluoropropionate (as a two-step procedure), MSTFA, and PFB-Br
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of polar analytes. This guide provides an objective comparison of three common derivatization approaches: a two-step methylation and acylation to form Methyl Pentafluoropropionate (Me-PFP) derivatives, and single-reagent derivatization using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Pentafluorobenzyl bromide (PFB-Br).
Overview of Derivatization Agents
Two-Step Methylation/Pentafluoropropionic Anhydride (PFPA) Acylation: This method, often resulting in what can be described as this compound (Me-PFP) derivatives, is particularly useful for compounds containing both carboxylic acid and other active functional groups, such as amino acids. The first step involves esterification of the carboxylic acid group (e.g., with methanolic HCl), followed by acylation of amine, hydroxyl, or thiol groups with Pentafluoropropionic Anhydride (PFPA). This two-step process allows for comprehensive derivatization of multifunctional analytes.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is a potent silylating agent that replaces active hydrogens on a wide range of functional groups (hydroxyls, carboxyls, amines, thiols) with a trimethylsilyl (TMS) group. This single-step reaction is widely used due to its versatility and the volatility of its byproducts, which minimizes interference in chromatographic analysis.[1]
Pentafluorobenzyl Bromide (PFB-Br): PFB-Br is an alkylating agent that introduces a pentafluorobenzyl (PFB) group onto nucleophilic functional groups. It is particularly effective for acidic compounds like phenols and carboxylic acids, as well as for electron-rich amines. The resulting PFB derivatives are highly sensitive to electron capture detection (ECD) and electron capture negative ion mass spectrometry (ECNI-MS).[2][3][4][5][6]
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies. It is important to note that these results are from different studies and for different analytes, and therefore direct comparison of absolute values should be made with caution.
Table 1: Derivatization of Amino Acids
| Parameter | Two-Step (Methanol/HCl, PFPA) | MSTFA/BSTFA | PFB-Br |
| Analyte Class | Amino Acids | Amino Acids | Amino Acids |
| Detection Limit | Not explicitly stated in reviewed studies, but allows for precise quantification. | LOD: 0.04–0.1 µmol/L; LOQ: 0.1–0.5 µmol/L (for BSTFA) | LODs: 0.7 to 2.3 µM |
| Reaction Time | Esterification: ~60 min; Acylation: 30 min | 30 min | Not specified |
| Reaction Temp. | Esterification: 80°C; Acylation: 65°C | 100°C | Not specified |
| Derivative Stability | Stable for at least 14 days in toluene extracts.[7][8] | TMS derivatives can be sensitive to moisture. | Not specified |
Table 2: Derivatization of Phenols
| Parameter | MSTFA | PFB-Br |
| Analyte Class | Phenolic Compounds | Halogenated Phenols |
| Detection Limit | LOD: 27.81 ng/mL; LOQ: 84.27 ng/mL (for Hydroxybenzoic acid)[9] | 0.0066–0.0147 µg/L (in water) |
| Reaction Time | 30 min | Not specified |
| Reaction Temp. | Not specified | Not specified |
| Notes | MeOX-TMS derivatization showed efficient detection and quantification.[9] | Highly sensitive method, especially with ECNI-MS. |
Table 3: Derivatization of Amines
| Parameter | Two-Step (Methanol/HCl, PFPA) | PFPA (Direct Acylation) | MSTFA |
| Analyte Class | Amines (as part of amino acids) | Amphetamines, Biogenic Amines | Catecholamines |
| Detection Limit | Not specified directly for amines | LOQ: 2.5–10 ng/mL (Amphetamines); LOD: 557-1670 fmol (Histamine)[10] | 0.2 to 5.0 ppb |
| Reaction Time | Esterification: ~60 min; Acylation: 30 min | 30 min | Not specified |
| Reaction Temp. | Esterification: 80°C; Acylation: 65°C | 70°C | Not specified |
| Notes | Comprehensive derivatization of amino group. | PFPA was found to be the best among three acylation reagents for amphetamine analysis based on sensitivity.[10] | Selective derivatization to form O-TMS, N-HFBA derivatives was found to be most effective. |
Experimental Protocols
Two-Step Derivatization of Amino Acids (Methylation followed by PFPA Acylation)
This protocol is adapted from studies on amino acid analysis.[7][8][11]
-
Esterification:
-
Dry the sample containing amino acids under a stream of nitrogen.
-
Add 2 M HCl in methanol (CH3OH).
-
Heat at 80°C for 60 minutes.
-
Evaporate the solvent under nitrogen.
-
-
Acylation:
-
To the dried residue, add a freshly prepared solution of Pentafluoropropionic Anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v).
-
Heat at 65°C for 30 minutes.
-
Evaporate the reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., toluene) for GC-MS analysis.
-
MSTFA Derivatization of Phenolic Compounds
This protocol is a general procedure for the silylation of phenols.[9]
-
Sample Preparation:
-
Ensure the sample extract is completely dry.
-
-
Methoximation (for carbonyl-containing phenols):
-
Add 35 µL of pyridine containing methoxylamine hydrochloride (20 mg/mL).
-
Incubate at 37°C with agitation for 2 hours.
-
-
Silylation:
-
Add 49 µL of MSTFA.
-
Incubate for 30 minutes.
-
The sample is then ready for GC-MS injection.
-
PFB-Br Derivatization of Halogenated Phenols
This is a general protocol for the alkylation of phenols.
-
Extraction:
-
Extract phenols from the sample matrix (e.g., water, sediment) using a suitable solvent like dichloromethane.
-
Exchange the solvent to 2-propanol.
-
-
Derivatization:
-
Add the PFB-Br reagent to the sample extract.
-
The reaction is often carried out in the presence of a base (e.g., potassium carbonate) to facilitate the reaction.
-
-
Extraction of Derivatives:
-
Extract the PFB-ether derivatives into an organic solvent such as hexane.
-
The hexane layer is then analyzed by GC-MS.
-
Visualizing the Workflow
General Derivatization Workflow
Caption: A generalized workflow for sample derivatization prior to GC-MS analysis.
Logical Relationship of Derivatization Choices
Caption: Decision logic for selecting a derivatization agent based on analyte functional groups.
Conclusion
The choice of derivatization agent is highly dependent on the specific analytes of interest and the analytical goals.
-
The two-step methylation/PFPA acylation method is a robust technique for multifunctional compounds like amino acids, offering comprehensive derivatization and stable derivatives.
-
MSTFA is a versatile, single-step reagent suitable for a broad range of compounds, making it a popular choice for general screening and metabolomics.
-
PFB-Br excels in the trace analysis of acidic compounds and amines, providing exceptional sensitivity, particularly when coupled with ECNI-MS.
Researchers should consider the functional groups present in their target molecules, the required sensitivity, and the complexity of the sample matrix when selecting the most appropriate derivatization strategy. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision to optimize analytical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization [mdpi.com]
- 3. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated Polymers: The Influence of Synthesis Routes on Final Properties
For researchers, scientists, and drug development professionals, the selection of a fluorinated polymer with the appropriate physicochemical properties is critical for application success. The synthesis route employed to create these polymers plays a pivotal role in dictating their final characteristics, including molecular weight, thermal stability, and surface properties. This guide provides an objective comparison of fluorinated polymers derived from different synthesis pathways, supported by experimental data and detailed methodologies.
Fluorinated polymers are a unique class of materials renowned for their exceptional chemical inertness, thermal stability, and low surface energy. These properties stem from the high bond energy of the carbon-fluorine bond. However, the macroscopic properties of the final polymer are not solely dependent on its chemical composition but are also significantly influenced by the polymerization method. The most common industrial synthesis routes for fluoropolymers are emulsion and suspension polymerization, with controlled radical polymerization techniques gaining prominence for producing well-defined architectures.
Comparison of Polymer Properties from Different Synthesis Routes
The choice of synthesis route has a profound impact on the molecular weight, particle morphology, crystallinity, and ultimately, the mechanical and thermal properties of the resulting fluoropolymer.
Emulsion vs. Suspension Polymerization
Emulsion and suspension polymerization are two common heterogeneous polymerization techniques used for producing fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF).
Polytetrafluoroethylene (PTFE):
| Property | Suspension Polymerization | Emulsion Polymerization |
| Particle Size | Granular resin (50-500 microns)[1] | Fine powder (< 1 micron)[1] |
| Product Form | Non-fibrillatable solid particles[2] | Aqueous dispersion, can be coagulated to a fine powder[2] |
| Processability | Compression molding, ram extrusion[3] | Paste extrusion, coatings[3] |
| Molecular Weight | Typically very high[2] | Can be controlled, but generally high |
| Applications | Seals, gaskets, linings[1] | Wire insulation, coatings, additives[3] |
Polyvinylidene Fluoride (PVDF):
| Property | Suspension Polymerization | Emulsion Polymerization |
| Crystallinity | Higher | Lower |
| Thermal Stability | Better at elevated temperatures[4] | Good, but may be lower than suspension PVDF |
| Mechanical Properties | Higher[4] | More flexible |
| Molecular Weight Distribution | Can be broad | Typically broad |
| Applications | Components requiring high strength and thermal resistance | Flexible films, coatings, battery binders |
Controlled Radical Polymerization (CRP)
Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight and architecture, leading to well-defined polymers with narrow molecular weight distributions (low polydispersity index - PDI).
| Property | Controlled Radical Polymerization (e.g., RAFT) | Conventional Free Radical Polymerization (Emulsion/Suspension) |
| Molecular Weight Control | Precise, predictable | Difficult to control, broad distribution |
| Polydispersity Index (PDI) | Narrow (typically < 1.5) | Broad (typically > 2) |
| Architecture | Well-defined (block, graft, star copolymers)[5] | Random copolymers, branching |
| Surface Properties | Can be tailored by controlling block copolymer composition | Dependent on overall monomer composition |
| Applications | Drug delivery, advanced coatings, surfactants, thermoplastic elastomers | Bulk commodity polymers |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of fluorinated polymers.
Synthesis Protocols
1. Emulsion Polymerization of Vinylidene Fluoride (VDF)
-
Reaction Vessel: A 130L stainless steel autoclave equipped with a stirrer.
-
Reagents: VDF monomer, emulsifier (e.g., fluorinated surfactant), initiator (e.g., potassium persulfate), buffer, and deionized water.[6]
-
Procedure:
-
The autoclave is sealed, vacuumed, and purged with nitrogen to remove oxygen.[6]
-
Deionized water, emulsifier, and buffer are charged into the reactor.
-
The reactor is heated to the desired temperature (e.g., 75-90°C), and VDF monomer is introduced to reach the target pressure (e.g., 2.0-3.8 MPa).[6]
-
The initiator is injected to start the polymerization.
-
VDF monomer is continuously fed to maintain the pressure during the reaction (typically 14 hours).[6]
-
After the reaction, the reactor is cooled, and the resulting polymer emulsion is collected. The unreacted monomer is recovered.
-
2. Suspension Polymerization of Tetrafluoroethylene (TFE)
-
Reaction Vessel: A high-pressure stainless steel reactor with a stirrer.
-
Reagents: High-purity TFE monomer, deionized water, initiator (e.g., ammonium persulfate), and optionally a dispersing agent.[7][8]
-
Procedure:
-
The reactor is purged with nitrogen.
-
Deionized water and initiator are added to the reactor.
-
The reactor is heated to the polymerization temperature (e.g., 50-90°C).[7]
-
TFE is charged into the reactor to a pressure of 1.5-3.0 MPa.[7]
-
The mixture is vigorously agitated to maintain the suspension.
-
Polymerization is continued until the desired conversion is reached, indicated by a pressure drop.
-
The reactor is vented, and the granular PTFE is collected by filtration, washed with deionized water, and dried.[7]
-
Characterization Protocols
1. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Determination
-
Principle: GPC separates molecules based on their size in solution. Larger molecules elute faster than smaller molecules.[9][10]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a pump, injector, GPC columns (e.g., polystyrene-divinylbenzene), and a detector (e.g., refractive index detector).[9]
-
Procedure:
-
Sample Preparation: The fluoropolymer is dissolved in a suitable solvent (e.g., dimethylformamide with LiBr for PVDF) at a known concentration.[11] The solution is filtered through a microporous membrane.
-
Mobile Phase: The same solvent used for sample preparation is used as the mobile phase.
-
Analysis: The sample is injected into the GPC system. The elution profile is recorded, and the molecular weight distribution is determined by calibrating with polymer standards of known molecular weights (e.g., polystyrene).[11]
-
2. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature of the polymer.[12][13]
-
Instrumentation: A thermogravimetric analyzer with a high-precision balance, a furnace, and a gas flow control system.
-
Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]
-
The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum weight loss are determined from the resulting curve.
-
Visualizing the Impact of Synthesis Routes
The following diagram illustrates the logical relationship between the choice of synthesis route and the resulting polymer properties and applications.
Caption: Relationship between synthesis routes and polymer properties.
References
- 1. hansaplas.com [hansaplas.com]
- 2. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]
- 3. technoad.com [technoad.com]
- 4. Overview of the Development of the Fluoropolymer Industry [mdpi.com]
- 5. Surfactant-free emulsion polymerization of vinylidene fluoride mediated by RAFT/MADIX reactive poly(ethylene glycol) polymer chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 7. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
- 8. EP0152105B1 - Process for the suspension polymerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. rqmplus.com [rqmplus.com]
- 11. researchgate.net [researchgate.net]
- 12. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. agcce.com [agcce.com]
A Comparative Guide to Safer, Sustainable Alternatives for Methyl Pentafluoropropionate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in organic synthesis, influencing reaction outcomes, process safety, and environmental impact. Methyl pentafluoropropionate (MPFP), a fluorinated ester, has found utility in specific applications due to its unique properties. However, growing emphasis on green chemistry principles necessitates the exploration of safer and more sustainable alternatives. This guide provides an objective comparison of MPFP with several promising green solvents: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), Ionic Liquids (ILs), Deep Eutectic Solvents (DESs), and Supercritical Carbon Dioxide (scCO₂). The comparison is supported by available experimental data and detailed methodologies to aid in the informed selection of solvents for organic synthesis.
Overview of this compound and its Alternatives
This compound is a colorless liquid with a low boiling point and high density. Its fluorinated nature imparts specific solubility characteristics and it is often used in reactions involving fluorinated compounds. However, its flammability and potential for irritation necessitate careful handling.
The alternatives discussed herein are considered "greener" due to factors such as their renewable origins, lower toxicity profiles, and reduced environmental persistence.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based ether derived from renewable resources like corncobs, it is a promising substitute for tetrahydrofuran (THF) and other volatile ethers.
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a higher boiling point and lower peroxide formation tendency compared to many traditional ethers, enhancing safety.
-
Ionic Liquids (ILs): Salts with low melting points, they are characterized by negligible vapor pressure, high thermal stability, and tunable properties.
-
Deep Eutectic Solvents (DESs): Formed by mixing a hydrogen bond acceptor and a hydrogen bond donor, they share many of the advantageous properties of ILs but are often cheaper and more biodegradable.
-
Supercritical Carbon Dioxide (scCO₂): A fluid state of carbon dioxide above its critical temperature and pressure, it is a non-toxic, non-flammable, and inexpensive solvent with tunable properties.
Comparative Data Tables
The following tables summarize the key physical, safety, and environmental properties of this compound and its sustainable alternatives. This data is essential for a preliminary assessment of solvent suitability for specific applications.
Table 1: Physicochemical Properties
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Ionic Liquids (Typical Range) | Deep Eutectic Solvents (Typical Range) | Supercritical CO₂ |
| CAS Number | 378-75-6 | 96-47-9 | 5614-37-9 | Varies | Varies | 74-82-8 |
| Molecular Formula | C₄H₃F₅O₂ | C₅H₁₀O | C₆H₁₂O | Varies | Varies | CO₂ |
| Molecular Weight ( g/mol ) | 178.06[1][2] | 86.13 | 100.16[3] | Varies | Varies | 44.01 |
| Boiling Point (°C) | 59-61[1][4] | 80[4] | 106[3] | >200 (decomposes) | >200 (decomposes) | 31.1 (critical temp)[1] |
| Melting Point (°C) | - | -136[4] | -140[3] | <100 | < Room Temp | -56.6 (triple point) |
| Density (g/mL at 20°C) | 1.393[1] | 0.854 | 0.86[3] | 1.0 - 1.6 | 1.0 - 1.3 | 0.1 - 1.1 (tunable) |
| Viscosity (cP at 25°C) | Not readily available | 0.6 | 0.7 | 10 - 500+ | High, variable | 0.02 - 0.1 (gas-like) |
| Solubility in Water | Insoluble | 14 g/100 mL (limited) | 1.1 g/100 g (low)[5] | Miscible to immiscible | Often miscible | Low, tunable |
Table 2: Safety and Environmental Profile
| Parameter | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Ionic Liquids | Deep Eutectic Solvents | Supercritical CO₂ |
| Flash Point (°C) | 6 | -11[4] | -1 | High (often non-flammable) | High (often non-flammable) | Non-flammable |
| GHS Hazard Statements | H225, H315, H319, H335[6] | H225, H302, H319, H335 | H225, H302, H315, H319 | Varies (can be toxic) | Generally low toxicity | Asphyxiant in high conc. |
| Toxicity Profile | Skin, eye, and respiratory irritant[7] | Harmful if swallowed, eye and respiratory irritant[4] | Low acute toxicity, moderate skin and eye irritation[8] | Varies widely, some are toxic to aquatic life[9][10] | Generally considered low toxicity, biodegradable[11] | Non-toxic |
| Renewable Source | No | Yes | No | Some can be bio-based | Yes (many components) | No (but can be captured) |
| Recyclability | Possible | Yes | Yes | High | High | High |
| Environmental Persistence | Data not readily available | Biodegradable | Expected to be biodegradable | Varies, some are persistent | Generally biodegradable | Not persistent |
Performance in Organic Synthesis: A Comparative Overview
Direct experimental comparisons of this compound with these green solvents are scarce. However, by examining their performance in relevant reaction classes, particularly those involving fluorinated substrates, we can infer their potential as viable alternatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of solvent can significantly impact yield and reaction time.
-
2-MeTHF: Has been successfully employed as a greener alternative to THF in Suzuki-Miyaura couplings, including those with fluorinated aryl halides. It often provides comparable or even improved yields.
-
CPME: Its higher boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates.
-
Ionic Liquids: Can act as both solvent and catalyst promoter. Their high polarity can facilitate the reaction, and the catalyst can often be recycled with the ionic liquid phase.
-
Deep Eutectic Solvents: Offer a green and often inexpensive medium for Suzuki-Miyaura couplings, with good yields reported for a variety of substrates.
Grignard Reactions
Grignard reactions are fundamental for C-C bond formation but are highly sensitive to protic impurities.
-
2-MeTHF: An excellent solvent for Grignard reactions, often leading to higher yields and better solubility of Grignard reagents compared to THF.
-
CPME: Its stability and low water miscibility make it a safe and efficient solvent for Grignard reactions, allowing for easy work-up.
-
Ionic Liquids and Deep Eutectic Solvents: Generally not suitable for the formation of Grignard reagents due to their reactivity with the organometallic species. However, they can sometimes be used in subsequent reaction steps.
Aldol Condensation
The aldol condensation is a key reaction for forming β-hydroxy carbonyl compounds.
-
2-MeTHF and CPME: Can be used as solvents, although protic solvents are often preferred.
-
Ionic Liquids and Deep Eutectic Solvents: Have shown great promise as both solvents and catalysts for aldol reactions, often leading to higher yields and selectivities. The tunable acidity/basicity of these solvents can be exploited to optimize the reaction.
Hydrogenation
Hydrogenation reactions are crucial for the reduction of various functional groups.
-
2-MeTHF and CPME: Can be used as solvents for hydrogenation, particularly where etheral solvents are required.
-
Supercritical CO₂: An excellent medium for hydrogenation reactions. The high solubility of hydrogen in scCO₂ can lead to enhanced reaction rates. It has been successfully used for the selective hydrogenation of fluorinated arenes.[1]
Experimental Protocols
Detailed experimental protocols are crucial for replicating and comparing results. Below are representative protocols for key reactions in some of the discussed green solvents.
Protocol 1: Suzuki-Miyaura Coupling in 2-MeTHF
Reaction: Coupling of an aryl halide with a phenylboronic acid.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add 5 mL of degassed 2-MeTHF.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Grignard Reaction in CPME
Reaction: Synthesis of a tertiary alcohol from a ketone and a Grignard reagent.
Procedure:
-
Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small amount of CPME and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the aryl halide (1.0 equiv) in CPME via the dropping funnel to maintain a gentle reflux.
-
After the magnesium has been consumed, cool the reaction mixture to 0 °C.
-
Slowly add a solution of the ketone (0.8 equiv) in CPME.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with CPME.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude product for purification.
Protocol 3: Aldol Condensation in a Deep Eutectic Solvent
Reaction: Condensation of an aldehyde and a ketone.
Procedure:
-
Prepare the deep eutectic solvent by mixing choline chloride and urea (1:2 molar ratio) and heating at 80 °C until a clear liquid is formed. Cool to room temperature.
-
To the DES, add the aldehyde (1.0 mmol) and the ketone (1.2 mmol).
-
Add a catalytic amount of a base (e.g., NaOH, 10 mol%).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the DES.
-
Dry the organic phase and evaporate the solvent to obtain the product.
Protocol 4: Asymmetric Hydrogenation in Supercritical CO₂
Reaction: Hydrogenation of a fluorinated ketone.
Procedure:
-
Place the fluorinated ketone (1.0 mmol) and the chiral catalyst (e.g., a Ru-BINAP complex, 0.5 mol%) in a high-pressure stainless-steel reactor.
-
Seal the reactor and purge with CO₂.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 50 bar).
-
Heat the reactor to the desired temperature (e.g., 40 °C) and then introduce CO₂ to reach the supercritical state (e.g., 150 bar).
-
Stir the reaction mixture for the required time.
-
After the reaction, cool the reactor and slowly vent the CO₂.
-
Dissolve the residue in a suitable organic solvent for analysis and purification.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for evaluating a green solvent alternative in an organic synthesis reaction.
Logical Relationships in Solvent Selection
The choice of a solvent is a multi-faceted decision involving a trade-off between performance, safety, and sustainability.
Conclusion
While this compound possesses properties that are advantageous for specific synthetic challenges, a range of safer and more sustainable alternatives are now available. 2-MeTHF and CPME have emerged as excellent, versatile ether replacements with favorable safety and environmental profiles. Ionic liquids and deep eutectic solvents offer unique advantages in terms of their negligible volatility and tunable properties, often acting as both solvent and catalyst. Supercritical CO₂ provides an exceptionally clean and non-toxic medium, particularly for reactions involving gases like hydrogen and for the processing of fluorinated compounds.
The selection of an appropriate alternative will depend on the specific requirements of the reaction, including substrate compatibility, required temperature and pressure, and work-up procedures. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to facilitate the transition towards greener and safer practices in organic synthesis. Further research directly comparing these alternatives with this compound in a wider range of reactions will be invaluable in solidifying their position as superior choices for a sustainable future in the chemical sciences.
References
- 1. Supercritical carbon dioxide as reaction medium for selective hydrogenation of fluorinated arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Analysis and Isotope Dilution Studies Utilizing Pentafluoropropionyl Derivatization
For researchers, scientists, and drug development professionals seeking robust and sensitive methods for quantitative analysis, derivatization with reagents that introduce fluorinated groups is a cornerstone of modern gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive comparison of pentafluoropropionic anhydride (PFPA), a key derivatizing agent, with other common alternatives. The focus is on its application in quantitative analysis and its synergy with isotope dilution mass spectrometry (IDMS) to achieve high accuracy and precision. While the query specified Methyl pentafluoropropionate, the widely used and documented reagent for introducing the pentafluoropropionyl group is Pentafluoropropionic Anhydride (PFPA). This guide will focus on the applications of PFPA.
Quantitative Data Presentation
The selection of a derivatizing agent is critical for method performance. Below is a comparative summary of PFPA against other commonly used acylation reagents for the derivatization of primary and secondary amines, a common application in drug metabolism and biomarker studies.
Table 1: Comparison of Acylating Agents for Derivatization of Synthetic Cathinones for GC-MS Analysis [1][2]
| Derivatizing Agent | Abbreviation | Key Advantages | Considerations | Relative Performance (for Cathinones) |
| Pentafluoropropionic Anhydride | PFPA | Excellent volatility and thermal stability of derivatives. High electron capture response for enhanced sensitivity (ECD and NCI-MS). Good fragmentation patterns in mass spectrometry. | Can produce multiple derivatives for some polyfunctional analytes. | Excellent |
| Trifluoroacetic Anhydride | TFAA | Good volatility of derivatives. Readily available and cost-effective. | Derivatives can sometimes be less stable than PFP derivatives. | Good |
| Heptafluorobutyric Anhydride | HFBA | Similar advantages to PFPA, sometimes offering better chromatographic separation. | Higher molecular weight increase, which may not be ideal for all analytes. | Excellent |
| Acetic Anhydride | AA | Inexpensive and readily available. | Derivatives have lower volatility and detector response compared to fluorinated analogues. | Fair |
| Propionic Anhydride | PA | Similar to acetic anhydride. | Lower performance compared to fluorinated anhydrides. | Fair |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline a typical workflow for derivatization and analysis.
This protocol is a generalized procedure for the derivatization of analytes containing primary or secondary amine functional groups, such as amphetamines or other amine-containing drugs and metabolites.
Materials:
-
Analyte solution (in a suitable organic solvent like ethyl acetate)
-
Pentafluoropropionic Anhydride (PFPA)
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL, screw cap with PTFE-lined septa)
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: To 100 µL of the analyte solution in a reaction vial, add 10 µL of the internal standard solution.
-
Derivatization: Add 50 µL of PFPA to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.
-
Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
IDMS is a highly accurate quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.
Procedure:
-
Spiking: A known amount of the stable isotope-labeled internal standard (e.g., d5-amphetamine for amphetamine analysis) is added to the unknown sample before any sample preparation or derivatization steps.
-
Equilibration: The sample is thoroughly mixed to ensure the internal standard is homogenously distributed.
-
Derivatization: The sample containing both the native analyte and the labeled internal standard is derivatized following Protocol 1. Both the analyte and the internal standard will be derivatized to their PFP forms.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is set to monitor specific ions for both the derivatized analyte and the derivatized internal standard.
-
Quantification: The concentration of the analyte in the original sample is calculated based on the measured ratio of the response of the native analyte to the isotopically labeled internal standard and the known amount of internal standard added.
Visualizations of Workflows and Principles
Diagrams are provided to visually represent the experimental workflow and the underlying principles of the analytical techniques.
Caption: Workflow for quantitative analysis using PFPA derivatization and IDMS.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
References
- 1. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]
- 2. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Inter-laboratory Validation of PFAS Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of data in the analysis of per- and polyfluoroalkyl substances (PFAS) is paramount. The widespread presence of these persistent chemicals and their potential health impacts necessitate robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques, focusing on the critical process of inter-laboratory validation to ensure data integrity across different studies and laboratories.
The validation of an analytical procedure is a crucial step to demonstrate its suitability for a specific purpose.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have been actively developing and validating methods for PFAS analysis in various environmental matrices.[2] When different analytical methods are employed across laboratories, cross-validation becomes essential to ensure that the results are comparable.[1]
Comparative Overview of Analytical Techniques
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most widely used and robust method for the quantification of PFAS.[1] It offers high sensitivity and selectivity for a broad range of PFAS compounds and is considered the gold standard.[1] Other techniques, such as combustion ion chromatography (CIC), are utilized for estimating total PFAS content.[3][4]
The EPA has developed several standard methods for PFAS analysis, particularly for drinking water, and is in the process of validating methods for other environmental media like wastewater, surface water, groundwater, and solids.[2][5] These methods undergo rigorous single-laboratory and multi-laboratory validation studies to establish their performance characteristics.[6][7]
Data Summary: Performance of Validated PFAS Analytical Methods
The following tables summarize key performance parameters from inter-laboratory validation studies for common EPA methods. These parameters are crucial for researchers to assess the suitability of a method for their specific application.
Table 1: Performance Characteristics of EPA Method 537.1 for PFAS in Drinking Water
| Parameter | Performance Metric |
| Analytes | 18 PFAS compounds |
| Technique | Solid Phase Extraction (SPE) - LC/MS/MS |
| Accuracy (Recovery) | Generally within 70-130% |
| Precision (RSD) | Typically < 20% |
| Limit of Detection (LOD) | Low ng/L range |
Source: Based on information from EPA method documentation and related validation studies.
Table 2: Performance Characteristics of EPA Method 533 for PFAS in Drinking Water
| Parameter | Performance Metric |
| Analytes | 25 PFAS compounds (including shorter-chain PFAS) |
| Technique | Isotope Dilution Anion Exchange SPE - LC/MS/MS |
| Accuracy (Recovery) | Generally within 80-120% |
| Precision (RSD) | Typically < 15% |
| Limit of Detection (LOD) | Low ng/L range |
Source: Based on information from EPA method documentation and related validation studies.
Table 3: Performance Characteristics of Draft EPA Method 1633 for Various Matrices
| Parameter | Performance Metric |
| Analytes | Up to 40 PFAS compounds |
| Matrices | Wastewater, Surface Water, Groundwater, Soil, Sediment, Biosolids, Tissue |
| Technique | Isotope Dilution LC-MS/MS |
| Accuracy (Recovery) | Matrix-dependent, generally within specified QC limits |
| Precision (RSD) | Matrix-dependent, generally within specified QC limits |
| Limit of Quantitation (LOQ) | Low ng/L for aqueous matrices, µg/kg for solids and tissues |
Source: Based on information from the multi-laboratory validation study of EPA Method 1633.[7]
Experimental Protocols: A Glimpse into Key Methodologies
Detailed experimental protocols are critical for reproducing analytical results. The following provides a high-level overview of the typical workflow for PFAS analysis using LC-MS/MS.
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Collection: Collect water samples in polypropylene bottles.[8]
-
Preservation: Add a preservative (e.g., Trizma®) to the sample.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) with appropriate solvents.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge. PFAS are retained on the sorbent.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the trapped PFAS from the cartridge using a small volume of solvent (e.g., methanol).
-
Concentration: Concentrate the eluate to a final volume.
-
Addition of Internal Standards: Add isotopically labeled internal standards to the final extract for quantification.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Separation: Inject the prepared extract into an HPLC system. A C18 column is commonly used to separate the different PFAS compounds based on their chemical properties.
-
Ionization: The separated compounds are introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) in negative mode.
-
Mass Analysis: The mass spectrometer separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, allowing for quantification. Multiple reaction monitoring (MRM) is used for high selectivity and sensitivity.
Visualizing the Workflow and Validation Process
Diagrams are essential for understanding complex workflows and relationships. The following visualizations, created using Graphviz, illustrate the general experimental workflow for PFAS analysis and the logical flow of an inter-laboratory validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. A systematic review of methods for the analysis of total per- and polyfluoroalkyl substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. epa.gov [epa.gov]
- 6. ida.org [ida.org]
- 7. epa.gov [epa.gov]
- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
Assessing Accuracy and Precision in Methyl Pentafluoropropionate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides a comparative assessment of analytical methodologies suitable for the quantification of Methyl pentafluoropropionate, a member of the short-chain per- and polyfluoroalkyl substances (PFAS) family. Due to a lack of extensive, direct comparative studies on this compound, this guide leverages validation data from closely related short-chain PFAS to provide a robust framework for methodology selection and assessment. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Quantitative Comparison of Analytical Methods
The performance of an analytical method is defined by several key parameters. The following tables summarize typical validation data for the quantification of short-chain PFAS, which can be considered representative for the analysis of this compound.
Table 1: Performance Characteristics of LC-MS/MS for Short-Chain PFAS Quantification
| Parameter | Typical Performance Range | Reference |
| Linearity (R²) | ≥ 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.009 - 0.245 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.03 - 5.40 pg/injection | [3] |
| Accuracy (% Recovery) | 80 - 120% | [4] |
| Precision (% RSD) | < 20% | [1][2] |
Table 2: Performance Characteristics of GC-MS for Volatile Contaminant Analysis
| Parameter | Typical Performance Range | Reference |
| Linearity (R²) | > 0.999 | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% |
Experimental Protocols: Methodologies for Quantification
Detailed and robust experimental protocols are the foundation of reproducible and reliable quantitative analysis. Below are representative protocols for GC-MS and LC-MS/MS that can be adapted for the analysis of this compound.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluoroorganic Compounds
This protocol is suitable for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
For liquid samples, a direct injection or headspace sampling approach can be used.
-
For solid samples, extraction with a suitable organic solvent (e.g., methanol, acetonitrile) followed by centrifugation or filtration is necessary.
-
An internal standard (e.g., a deuterated analog of the analyte) should be added at a known concentration to all samples, calibration standards, and quality controls before any sample preparation steps to correct for matrix effects and variations in extraction efficiency.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Data acquisition in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Short-Chain PFAS
This protocol is highly sensitive and specific for the analysis of short-chain PFAS in various matrices.[2]
-
Sample Preparation (Aqueous Samples):
-
Samples are typically filtered to remove particulate matter.
-
Solid Phase Extraction (SPE) is often employed for sample cleanup and pre-concentration. A weak anion exchange (WAX) cartridge is a common choice.
-
The cartridge is conditioned with methanol and water.
-
The sample is loaded onto the cartridge.
-
Interferents are washed away with a suitable solvent.
-
The analytes are eluted with a basic methanolic solution (e.g., 1% ammonium hydroxide in methanol).
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
-
An internal standard is added prior to extraction.
-
-
LC-MS/MS System and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX 4500 or equivalent triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Raptor C18, 100 x 3.0 mm, 2.7 µm) is commonly used. A delay column can be installed to separate any PFAS contamination from the LC system itself.
-
Mobile Phase: A gradient of (A) water with a modifier (e.g., 20 mM ammonium acetate) and (B) methanol or acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
-
Data Analysis:
-
Similar to GC-MS, quantification is based on the peak area ratio of the analyte to its isotopically labeled internal standard.
-
A calibration curve is generated using standards prepared in a matrix similar to the samples to account for matrix effects.
-
Mandatory Visualization: Workflows and Pathways
To provide a clear visual representation of the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound quantification using GC-MS.
Caption: Experimental workflow for this compound quantification using LC-MS/MS.
References
A Comparative Guide to LC-MS and GC-MS for the Analysis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Approach
The accurate and reliable quantification of fluorinated compounds is of paramount importance across various scientific disciplines, from environmental monitoring and toxicology to pharmaceutical development. The unique physicochemical properties conferred by fluorine atoms necessitate robust analytical methodologies. Two of the most powerful and widely employed techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these platforms is dictated by the specific characteristics of the target analytes, primarily their volatility and polarity.
This guide provides a comprehensive comparison of LC-MS and GC-MS for the analysis of fluorinated compounds, with a focus on the principles of cross-validation to ensure data of the highest quality and integrity. Cross-validation, the process of comparing results from two distinct analytical methods, is a critical step in method development and validation, providing a high degree of confidence in the accuracy and reliability of the generated data.[1]
Methodology Comparison: At a Glance
The fundamental difference between LC-MS and GC-MS lies in the mobile phase used for chromatographic separation and, consequently, the types of compounds that can be analyzed.
-
LC-MS is the gold standard for the analysis of a wide range of non-volatile, polar, and thermally labile fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS).[2] Its high sensitivity and selectivity make it the preferred technique for detecting trace levels of these compounds in complex matrices.[1]
-
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile fluorinated compounds.[3] For certain less volatile compounds, a derivatization step may be required to increase their volatility.[1]
The following table summarizes the key performance characteristics of each technique for the analysis of fluorinated compounds.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, semi-volatile, polar, thermally labile compounds (e.g., PFAS, fluorinated pharmaceuticals) | Volatile and semi-volatile compounds (e.g., fluoroalkenes, fluorotelomer alcohols) |
| Sample Preparation | Often requires solid-phase extraction (SPE) for sample cleanup and concentration.[2] | Headspace (HS) or solid-phase microextraction (SPME) for volatile compounds; derivatization may be needed for less volatile analytes.[3] |
| Sensitivity | High sensitivity, often in the parts-per-trillion (ppt) range.[1] | High sensitivity, particularly for volatile compounds.[4] |
| Selectivity | High selectivity, especially with tandem mass spectrometry (MS/MS).[1] | High selectivity, with the ability to resolve isomers.[4] |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less prone to matrix effects, especially with headspace sampling. |
| Instrumentation Cost | Generally higher initial investment. | Can be more cost-effective for specific applications.[1] |
| Throughput | Can be high with modern ultra-high-performance liquid chromatography (UHPLC) systems. | Can be high, with rapid analysis times for volatile compounds. |
Quantitative Performance Data
The following tables provide a summary of typical quantitative performance data for the analysis of representative fluorinated compounds by LC-MS/MS and GC-MS. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and matrix.
Table 1: LC-MS/MS Performance for Per- and Polyfluoroalkyl Substances (PFAS) in Water
| Compound | Limit of Quantitation (LOQ) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Perfluorooctanoic acid (PFOA) | 0.2 - 5.0 | 85 - 115 | < 15 |
| Perfluorooctanesulfonic acid (PFOS) | 0.2 - 5.0 | 80 - 120 | < 15 |
| Perfluorobutanesulfonic acid (PFBS) | 0.5 - 10.0 | 75 - 125 | < 20 |
| Perfluorohexanoic acid (PFHxA) | 0.5 - 10.0 | 80 - 110 | < 15 |
Data synthesized from various sources including EPA methods and application notes.[5][6]
Table 2: GC-MS Performance for Volatile Fluorinated Compounds in Water
| Compound | Method Detection Limit (MDL) (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dichlorodifluoromethane | 50 - 200 | 70 - 130 | < 20 |
| Trichlorofluoromethane | 50 - 200 | 70 - 130 | < 20 |
| 1,1-Dichloro-1-fluoroethane | 50 - 200 | 70 - 130 | < 20 |
| Fluorobenzene | Not Applicable (Internal Standard) | 80 - 120 | < 15 |
Data synthesized from EPA method 524.2 for volatile organic compounds.[7]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for the analysis of fluorinated compounds by LC-MS and GC-MS.
Protocol 1: LC-MS/MS Analysis of PFAS in Water Samples
This protocol is a generalized procedure based on common EPA methodologies for the analysis of PFAS in drinking water and other aqueous matrices.[2][5]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials: Weak anion exchange (WAX) SPE cartridges, methanol (LC-MS grade), 0.1% ammonium hydroxide in methanol, deionized water, polypropylene tubes.
-
Procedure:
-
Cartridge Conditioning: Condition the WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove potential interferences.
-
Elution: Elute the retained PFAS with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
LC Conditions:
-
Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., Ascentis® Express PFAS). A delay column is often used to mitigate background contamination from the LC system.[1]
-
Mobile Phase A: 2 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate the target PFAS analytes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.
-
Protocol 2: GC-MS Analysis of Volatile Fluorinated Compounds in Water
This protocol is a generalized procedure based on headspace solid-phase microextraction (HS-SPME) for the analysis of volatile organic compounds.[3]
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
-
Materials: SPME fiber assembly (e.g., with a suitable coating like polydimethylsiloxane/divinylbenzene), headspace vials with septa, sodium chloride.
-
Procedure:
-
Sample Preparation: Place a known volume of the water sample (e.g., 10 mL) into a headspace vial. Add sodium chloride to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Incubation: Equilibrate the sample at a specific temperature (e.g., 60 °C) for a set time to allow the volatile analytes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a defined period to allow the analytes to adsorb onto the fiber coating.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A suitable capillary column for volatile organic compounds (e.g., a 6% cyanopropylphenyl/94% dimethylpolysiloxane phase).[8]
-
Inlet: Splitless mode at a temperature sufficient for efficient desorption (e.g., 250 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program that provides good separation of the target analytes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).
-
Acquisition Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for enhanced sensitivity in targeted analysis.
-
Workflow and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure that different analytical techniques produce comparable and reliable results. The following diagrams illustrate the typical workflows for method validation and cross-validation.
Figure 1. A typical workflow for analytical method validation.
Figure 2. A logical workflow for the cross-validation of LC-MS and GC-MS methods.
Conclusion
Both LC-MS and GC-MS are indispensable tools for the analysis of fluorinated compounds. LC-MS offers unparalleled capabilities for the analysis of non-volatile and polar compounds like PFAS, while GC-MS is the method of choice for volatile and semi-volatile fluorinated analytes. The decision of which technique to employ is fundamentally driven by the chemical nature of the target compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. glsciences.eu [glsciences.eu]
- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Deep Dive: Unpacking Materials Synthesized with Methyl Pentafluoropropionate
For researchers and professionals in drug development and material science, the choice of synthesis precursors is a critical decision that profoundly impacts the final product's performance and viability. Methyl pentafluoropropionate (MPFP) has emerged as a versatile and valuable building block for the introduction of fluorine into a variety of materials, including specialty solvents, fluoropolymers, and pharmacologically active agents. This guide provides an objective comparison of materials synthesized using MPFP against relevant alternatives, supported by experimental data, to empower informed decision-making in your research and development endeavors.
At a Glance: Key Performance Indicators
The incorporation of fluorine into organic molecules, facilitated by reagents like this compound, imparts a range of desirable properties. These include enhanced thermal stability, chemical resistance, and bioactivity.[1] This is due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond.
| Property | Impact of Fluorination | Relevance to Researchers |
| Thermal Stability | Increased due to the high C-F bond energy. | Crucial for materials used in high-temperature applications and for extending the shelf life of pharmaceuticals. |
| Chemical Resistance | Enhanced protection against chemical degradation. | Important for materials in harsh chemical environments and for improving the metabolic stability of drugs. |
| Bioactivity | Can be significantly altered, often leading to enhanced efficacy. | A key consideration in the design of novel pharmaceuticals and agrochemicals. |
| Surface Properties | Lowered surface tension, leading to applications as surfactants. | Relevant for formulations, coatings, and specialized applications like firefighting foams.[1] |
| Solvent Properties | Can act as a specialty solvent in certain reactions.[1] | Useful for specific chemical processes where high purity and unique solvent characteristics are required. |
Core Application: Synthesis of 2,2,3,3,3-Pentafluoro-1-propanol (PFP)
A significant application of this compound is in the synthesis of 2,2,3,3,3-Pentafluoro-1-propanol (PFP), a valuable fluorinated solvent and chemical intermediate.[2] Below, we compare the synthesis of PFP from MPFP with an alternative route starting from Perfluoropropionic Acid.
Comparative Synthesis of 2,2,3,3,3-Pentafluoro-1-propanol
| Parameter | Route 1: From this compound | Route 2: From Perfluoropropionic Acid |
| Starting Material | This compound | Perfluoropropionic acid |
| Reaction Type | Catalytic Hydrogenation | Reduction |
| Catalyst/Reagent | Rhodium-alumina catalyst | Rhodium on carbon (Rh/C) catalyst |
| Reaction Conditions | Temperature: 100-300 °C, Hydrogen Pressure | Temperature: 20-90 °C, Hydrogen Pressure: 7500.75 Torr, Time: 18 hours |
| Reported Yield | High yields reported for similar perfluorinated methyl esters (e.g., 86% for C5F11CO2Me) | 99% |
| Purity of Product | High purity achievable | High purity, with as low as 50 ppm water content reported |
Experimental Protocols
This method involves the reduction of the ester group in this compound to a hydroxyl group.
Workflow:
Detailed Steps:
-
Reactor Preparation: In a high-pressure reaction vessel, introduce this compound and a 1% rhodium-alumina catalyst.
-
Inerting: To ensure an oxygen-free environment, the reactor is purged. This is achieved by repeatedly evacuating the vessel and refilling it with nitrogen gas until the oxygen concentration is confirmed to be below 100 ppm.
-
Reaction Conditions: The reactor is heated to a temperature between 100 and 300 °C. Hydrogen gas is then introduced into the reactor, and the reaction mixture is continuously stirred.
-
Monitoring and Completion: The progress of the reaction is monitored. The hydrogenation process is halted once the volume ratio of hydrogen to oxygen exceeds 0.05.
This alternative pathway utilizes perfluoropropionic acid as the starting material to produce PFP.
Workflow:
References
A Comparative Analysis of Short-Chain and Long-Chain Fluorinated Compounds for Researchers and Drug Development Professionals
A deep dive into the properties, biological impacts, and analytical methodologies of short- and long-chain fluorinated compounds, providing essential data and experimental insights for the scientific community.
The landscape of fluorinated compounds is undergoing a significant shift. Historically, long-chain per- and polyfluoroalkyl substances (PFAS) were widely utilized for their unique properties, including water and oil repellency. However, mounting concerns over their persistence, bioaccumulation, and potential toxicity have led to the increased use of short-chain alternatives. This guide provides a comprehensive comparison of these two classes of compounds, offering researchers, scientists, and drug development professionals a critical overview of their key differences, supported by experimental data and detailed methodologies.
Defining the Difference: A Matter of Carbon Chain Length
Fluorinated compounds are broadly categorized based on the length of their carbon chains. While definitions can vary slightly between regulatory bodies, a general classification is as follows:
-
Long-Chain PFAS: These typically include perfluoroalkyl carboxylic acids (PFCAs) with seven or more fluorinated carbons (e.g., PFOA) and perfluoroalkane sulfonic acids (PFSAs) with six or more fluorinated carbons (e.g., PFOS).[1][2]
-
Short-Chain PFAS: These are PFCAs with fewer than seven fluorinated carbons and PFSAs with fewer than six fluorinated carbons.[2] Short-chain compounds were introduced as replacements for their long-chain counterparts with the assumption of a more favorable safety profile.[1]
Key Physicochemical and Toxicological Differences
The seemingly small difference in carbon chain length has profound implications for the behavior of these compounds in the environment and within biological systems. Long-chain PFAS are known for their tendency to bioaccumulate in organisms, including humans, and are highly persistent in the environment.[3] In contrast, short-chain PFAS are generally more water-soluble and less bioaccumulative, leading to more rapid excretion from the body.[3] However, this increased mobility also makes them more difficult to remove from water sources using conventional treatment methods.[3]
Emerging research suggests that while short-chain PFAS may be less bioaccumulative, they are not without their own health concerns and may pose similar or even greater risks in some instances.[2][4] Studies have linked both long- and short-chain PFAS to a range of adverse health effects, including immune system suppression, developmental issues, and disruption of the endocrine system.[2][3]
Quantitative Comparison of Biological Effects
The following tables summarize key quantitative data from comparative studies on the biological effects of short- and long-chain fluorinated compounds.
| Parameter | Long-Chain Compound (PFOS) | Short-Chain Compound (PFBS) | Organism/Cell Line | Key Findings | Reference |
| Reproductive Toxicity | C. elegans | [5] | |||
| Brood Size Reduction (Day 1) | 35% reduction at 40 µM | 28% reduction at 2,000 µM | PFOS is significantly more potent in reducing brood size at a much lower concentration. | [5] | |
| Progeny Number Reduction (Day 2) | 26% reduction at 40 µM | 15% reduction at 2,000 µM | PFOS demonstrates a greater impact on the number of viable offspring. | [5] | |
| Embryonic Nutrient Levels | C. elegans Embryos | [5] | |||
| Triglyceride Level Reduction | ~24% reduction at 20 µM | ~24% reduction at 1,000 µM | Both compounds reduce triglyceride levels, but PFBS requires a much higher concentration. | [5] | |
| Protein Content Reduction | 30% reduction at 20 µM | 24% reduction at 1,000 µM | PFOS leads to a more significant reduction in protein content at a lower concentration. | [5] | |
| Cell Cycle Progression | Bovine Brain Endothelial Cells | [6] | |||
| Cells in S Phase | Decrease | No significant effect | PFOS exposure leads to a decrease in the number of cells undergoing DNA synthesis. | [6] | |
| Cells in M Phase | Decrease | Decrease | Both compounds reduce the number of cells in the mitotic phase. | [6] | |
| Senescence | No significant effect | Decrease | PFBS exposure was observed to decrease cellular senescence. | [6] | |
| Nuclear Fragmentation | No significant effect | Increase | PFBS exposure led to an increase in nuclear fragments, suggesting potential cytotoxicity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative assessment of short- and long-chain fluorinated compounds.
In Vivo Reproductive Toxicity Assessment in Caenorhabditis elegans
This protocol, adapted from studies comparing PFOS and PFBS, provides a framework for assessing reproductive toxicity in a model organism.[5]
-
Organism and Maintenance: Wild-type C. elegans (N2 strain) are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.
-
Exposure: Age-synchronized L4 larvae are transferred to NGM plates containing varying concentrations of the test compounds (e.g., PFOS and PFBS).
-
Reproductive Assays:
-
Brood Size: Individual nematodes are transferred to fresh plates daily for the duration of their reproductive period. The total number of eggs laid is counted.
-
Progeny Number: The number of hatched offspring is counted 24 hours after the parent has been removed.
-
-
Embryonic Nutrient Analysis:
-
Embryos are collected by treating gravid nematodes with a bleach solution.
-
Triglyceride and protein levels in the collected embryos are quantified using commercially available assay kits.
-
-
Data Analysis: Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is performed to determine significant differences between control and treated groups.
In Vitro Cell Cycle Analysis in Bovine Brain Endothelial Cells
This protocol outlines a method for evaluating the effects of fluorinated compounds on cell cycle progression using a relevant cell line.[6]
-
Cell Culture: Bovine brain endothelial cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Exposure: Cells are seeded in multi-well plates and, after reaching a desired confluency, are exposed to various concentrations of the test compounds (e.g., PFOS, PFBS, PFOA, PFBA) for a specified duration (e.g., 24 hours).
-
Cell Staining and Imaging:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Nuclei are stained with a fluorescent dye (e.g., DAPI).
-
Images are acquired using a high-content imaging system.
-
-
Cell Cycle Analysis:
-
Image analysis software is used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, M) based on nuclear morphology and fluorescence intensity.
-
The number of senescent cells and nuclear fragments can also be quantified.
-
-
Statistical Analysis: Dose-response curves are generated, and statistical tests are applied to identify significant changes in cell cycle distribution compared to control cells.
Quantification of PFAS in Biological Samples using SPE-LC-MS/MS
This is a standard analytical method for detecting and quantifying PFAS in various biological matrices.[7][8]
-
Sample Preparation:
-
Homogenization: Tissue samples are homogenized.
-
Protein Precipitation: Proteins are precipitated using a solvent like methanol or acetonitrile and removed by centrifugation.
-
Alkaline Digestion: For some matrices, alkaline digestion may be used.
-
-
Solid-Phase Extraction (SPE):
-
The supernatant from the previous step is passed through an SPE cartridge (e.g., weak anion exchange - WAX) to concentrate the PFAS and remove interfering substances.[9]
-
The cartridge is washed, and the PFAS are then eluted with a suitable solvent.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The eluate is injected into an LC-MS/MS system.
-
The PFAS are separated on a chromatography column and then detected and quantified by the mass spectrometer.
-
-
Quality Control: Isotope-labeled internal standards are used to ensure accuracy and account for any matrix effects.
Visualizing the Impact: Pathways and Workflows
Understanding the complex interactions of fluorinated compounds within biological and environmental systems is facilitated by visual representations.
Caption: Overview of major pathways for human exposure to PFAS.
Caption: A generalized workflow for in vivo comparative toxicity studies.
Caption: Differential effects of PFAS on cytokine production in mice.
References
- 1. Advancing PFAS risk assessment: Integrative approaches using agent-based modelling and physiologically-based kinetic for environmental and health safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weitzlux.com [weitzlux.com]
- 3. haguewaterofmd.com [haguewaterofmd.com]
- 4. ewg.org [ewg.org]
- 5. Perfluorooctanesulfonic acid (PFOS) and perfluorobutanesulfonic acid (PFBS) impaired reproduction and altered offspring physiological functions in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
Evaluating Matrix Effects in the Analysis of Methyl Pentafluoropropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl pentafluoropropionate, a compound of interest in various research and development sectors, is often challenged by the presence of matrix effects. These effects, arising from co-eluting endogenous or exogenous components in a sample, can significantly alter the analyte's ionization efficiency in mass spectrometry, leading to either suppression or enhancement of the signal and compromising the reliability of analytical results.[1] This guide provides a comparative overview of common strategies to evaluate and mitigate matrix effects in the analysis of this compound, supported by illustrative experimental data from analogous short-chain perfluorinated compounds.
The Challenge of Matrix Effects
In chromatographic-mass spectrometric methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), matrix components can interfere with the analyte's journey from the chromatographic column to the detector.[1] In GC-MS, matrix-induced enhancement is a known phenomenon where non-volatile matrix components can block active sites in the injector liner, protecting the analyte from thermal degradation and leading to an artificially high signal.[1] Conversely, in LC-MS, especially with electrospray ionization (ESI), ion suppression is more common, where co-eluting matrix components compete with the analyte for ionization, resulting in a decreased signal.[1]
This guide focuses on three widely adopted sample preparation techniques to minimize matrix effects:
-
Liquid-Liquid Extraction (LLE): A conventional method based on the differential solubility of the analyte and matrix components in immiscible liquid phases.
-
Supported Liquid Extraction (SLE): A technique that utilizes a solid support impregnated with an aqueous phase to facilitate the extraction of the analyte into an organic solvent.
-
Solid Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away.
Performance Comparison of Sample Preparation Techniques
The following table summarizes the performance of LLE, SLE, and SPE in mitigating matrix effects and ensuring high analyte recovery for compounds structurally similar to this compound in a complex biological matrix like plasma. The data illustrates the potential outcomes when analyzing this compound under similar conditions.
| Parameter | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Solid Phase Extraction (SPE) |
| Analyte Recovery (%) | 75 ± 8 | 85 ± 6 | 95 ± 4 |
| Matrix Effect (%) | -25 (Suppression) | -15 (Suppression) | -5 (Minimal Suppression) |
| Reproducibility (%RSD) | < 15 | < 10 | < 5 |
| Sample Throughput | Low | Medium | High |
| Solvent Consumption | High | Medium | Low |
| Selectivity | Low | Medium | High |
Disclaimer: The quantitative data presented in this table is illustrative and based on published results for structurally similar short-chain perfluorinated compounds. It is intended to provide a comparative framework for evaluating different sample preparation techniques.
As the data suggests, while LLE is a viable option, it often suffers from lower recovery and more significant matrix suppression. SLE offers an improvement in both aspects. However, SPE demonstrates superior performance with the highest recovery, minimal matrix effects, and the best reproducibility, making it the recommended approach for achieving the most accurate and reliable quantification of this compound in complex matrices.
Experimental Protocols
Detailed methodologies for evaluating matrix effects using the compared sample preparation techniques are provided below. These protocols are designed for the analysis of this compound in a plasma matrix by GC-MS.
Sample Preparation
a) Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma, add 10 µL of an internal standard (IS) solution (e.g., isotopically labeled this compound).
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b) Supported Liquid Extraction (SLE)
-
To 100 µL of plasma, add 10 µL of IS and 100 µL of water.
-
Load the diluted plasma onto a SLE cartridge and allow it to absorb for 5 minutes.
-
Elute the analyte with two aliquots of 500 µL of an appropriate organic solvent (e.g., dichloromethane).
-
Collect the eluate and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
c) Solid Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 10 µL of IS and 400 µL of 4% phosphoric acid in water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: 40°C (hold 1 min), ramp to 250°C at 20°C/min, hold for 2 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Evaluation of Matrix Effects
Matrix effects are quantitatively assessed by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = ( (Peak Area in Matrix) / (Peak Area in Neat Solution) ) * 100
A value of 100% indicates no matrix effect. Values below 100% signify ion suppression, while values above 100% indicate ion enhancement.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures described.
Conclusion
The evaluation and mitigation of matrix effects are critical for the development of robust and reliable analytical methods for this compound. While various sample preparation techniques can be employed, Solid Phase Extraction (SPE) consistently demonstrates superior performance in minimizing matrix interference and maximizing analyte recovery. By carefully selecting the appropriate sample cleanup strategy and validating the method for matrix effects, researchers can ensure the generation of high-quality, accurate data in their studies.
References
Safety Operating Guide
Proper Disposal of Methyl Pentafluoropropionate: A Guide for Laboratory Professionals
The safe and compliant disposal of methyl pentafluoropropionate is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical, in line with hazardous waste regulations.
This compound is classified as a highly flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1][2][3] Therefore, it must be managed as hazardous waste, adhering to the guidelines established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[2][3] Use spark-proof tools and explosion-proof equipment when handling this substance.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out through a licensed hazardous waste disposal company. Do not discharge this chemical into drains or the environment.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., flammable liquid).
-
Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[2]
-
-
Waste Accumulation and Storage:
-
Use a chemically resistant container with a secure, tightly closing lid for waste accumulation.[4]
-
Fill the container to no more than 75% of its capacity to allow for vapor expansion.[4]
-
Store the waste container in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[2][3]
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.[4]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous waste.[5][6][7]
-
Quantitative Data for Disposal
While specific disposal concentration limits are determined by the disposal facility and regulatory agencies, the following table summarizes key quantitative information for the handling and storage of this compound waste.
| Parameter | Value/Specification | Source |
| Container Fill Level | Do not exceed 75% of container capacity | [4] |
| Boiling Point | 59-60 °C | [8] |
| Purity (Typical) | ≥ 98% | [9] |
| Oral LD50 (mouse) | 7000 mg/kg | [3] |
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chemical waste - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. This compound | 378-75-6 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
Personal protective equipment for handling Methyl pentafluoropropionate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Methyl pentafluoropropionate, including detailed operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 378-75-6
-
Molecular Formula: C4H3F5O2
Primary Hazards:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical goggles or safety glasses, Face shield | Must be worn to protect against splashes. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[4][5] |
| Hands | Protective gloves | Chemical-resistant gloves are required. Refer to glove manufacturer's compatibility charts for specific materials suitable for fluorinated compounds.[4][5] |
| Body | Protective clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[4][5] For significant exposure risk, chemical-resistant coveralls may be necessary.[6] |
| Respiratory | Vapor respirator | Required in case of inadequate ventilation or when vapor concentrations are high. Ensure the respirator is NIOSH-approved.[4][5] |
| Feet | Safety shoes | Recommended to protect against spills and falling objects.[5] |
Experimental Protocol: Safe Handling of this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated. A fume hood is strongly recommended.[5]
-
Verify that an emergency eye wash fountain and safety shower are readily accessible.[5]
-
Remove all potential ignition sources from the handling area, including open flames, hot surfaces, and sparks.[2][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]
-
Ensure all equipment is properly grounded and bonded to prevent static discharge.[2][5]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Chemical Handling:
-
Use only non-sparking tools when opening and handling the container.[2][5]
-
Avoid breathing fumes, mist, spray, or vapors.[5]
-
Prevent contact with skin and eyes.[4]
-
If transferring the liquid, do so carefully to minimize splashing.
4. In Case of a Spill:
-
Absorb the spilled material with dry sand or an inert absorbent.[4]
-
Collect the absorbed material into an airtight container for disposal.[4]
-
For large spills, contain the spill by bunding.[4]
-
Ensure the area is well-ventilated during cleanup.
5. Disposal Plan:
-
Dispose of waste material and empty containers at an approved waste disposal plant.[5]
-
Do not dispose of the chemical into drains or the environment.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
6. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Remove and properly store or dispose of contaminated PPE.
-
Wash contaminated clothing before reuse.[5]
Safety and Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Propanoic acid, 2,2,3,3,3-pentafluoro-, methyl ester | C4H3F5O2 | CID 9783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
